2,4,6-Trichloro-5-iodopyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichloro-5-iodopyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKQYDNIUTLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137576-61-4 | |
| Record name | 2,4,6-trichloro-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trichloro-5-iodopyrimidine: Properties, Synthesis, and Reactivity for Advanced Research and Drug Discovery
Authored by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles stand out as pivotal structural motifs. Among these, pyrimidine scaffolds, adorned with a unique combination of halogen atoms, offer a versatile platform for the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth technical overview of 2,4,6-Trichloro-5-iodopyrimidine, a highly functionalized pyrimidine derivative. While direct literature on this specific compound is emerging, this document synthesizes available data and draws upon the well-established chemistry of its precursor, 2,4,6-trichloropyrimidine, and related halopyrimidines to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The strategic placement of three chlorine atoms and a sterically demanding iodine atom on the pyrimidine ring creates a unique electronic and steric environment, paving the way for selective chemical transformations and the development of molecules with tailored biological activities.
Physicochemical Properties
The introduction of an iodine atom at the 5-position of 2,4,6-trichloropyrimidine significantly influences its physical properties, most notably its molecular weight and melting point. The increased molecular mass and intermolecular forces due to the larger iodine atom result in a higher melting point compared to its non-iodinated precursor.
| Property | This compound | 2,4,6-Trichloropyrimidine |
| CAS Number | 1137576-61-4 | 3764-01-0 |
| Molecular Formula | C₄Cl₃IN₂ | C₄HCl₃N₂ |
| Molecular Weight | 309.32 g/mol | 183.42 g/mol |
| Appearance | White to off-white solid (predicted) | White or Colorless to Light yellow powder to lump to clear liquid[1] |
| Melting Point | 97.0-98.0 °C | 23-25 °C |
| Boiling Point | 306.2±37.0 °C (predicted) | 210-215 °C |
| Density | Not available | 1.595 g/mL at 20 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound is logically approached via the direct iodination of its readily available precursor, 2,4,6-trichloropyrimidine.
Part 1: Synthesis of 2,4,6-Trichloropyrimidine
The industrial synthesis of 2,4,6-trichloropyrimidine typically starts from barbituric acid.[2] The process involves the reaction of barbituric acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[2] An improved two-step, one-pot synthesis has been developed, which involves an initial reaction with POCl₃ followed by the introduction of phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., PCl₃ and chlorine gas), leading to high yields of the desired product.[2]
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas inlet, charge phosphorus oxychloride (POCl₃).
-
Slowly add barbituric acid to the POCl₃ with stirring. A catalyst, such as N-methylpyrrolidone, may be added at this stage.
-
Heat the reaction mixture to a temperature of 70-80 °C.
-
After an initial reaction period, add phosphorus trichloride (PCl₃) to the mixture.
-
Introduce chlorine gas into the reaction mixture while maintaining the temperature at 70-80 °C. Vigorous gas evolution (HCl) will be observed.
-
Upon completion of the reaction (monitored by GC or TLC), the excess POCl₃ and the product can be separated by distillation.
Caption: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid.
Part 2: Iodination of 2,4,6-Trichloropyrimidine
The introduction of an iodine atom at the C5 position of the pyrimidine ring can be achieved through electrophilic iodination. The electron-deficient nature of the pyrimidine ring necessitates the use of an iodinating agent in the presence of an oxidizing agent or a strong electrophilic iodine source. Common methods for the iodination of aromatic and heteroaromatic compounds involve the use of molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid, sulfuric acid, or hydrogen peroxide, which generates the highly electrophilic iodine cation (I⁺).[3] Another effective method for iodinating pyrimidines is the use of iodine with a silver salt, such as silver nitrate (AgNO₃), under solvent-free mechanochemical conditions, which is considered a green chemistry approach.[4]
Proposed Experimental Protocol: Iodination of 2,4,6-Trichloropyrimidine
-
In a reaction vessel, dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as glacial acetic acid or sulfuric acid.
-
Add molecular iodine (I₂) to the solution.
-
Slowly add an oxidizing agent (e.g., concentrated nitric acid or hydrogen peroxide) dropwise to the reaction mixture with stirring, while maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Caption: Proposed synthesis of this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the presence of four halogen atoms on the electron-deficient pyrimidine ring. The chlorine atoms at the C2, C4, and C6 positions are susceptible to nucleophilic aromatic substitution, while the iodine atom at the C5 position is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such couplings is I > Br > Cl > F.[5]
Nucleophilic Aromatic Substitution
The chlorine atoms at the C2, C4, and C6 positions can be selectively displaced by various nucleophiles. The C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. Reactions with nucleophiles such as anilines have been shown to yield mono- and di-substituted products, with the regioselectivity being influenced by the reaction conditions and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters.[6] This is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the C5 position. The reactivity of halopyrimidines in Suzuki coupling is significantly higher than that of analogous benzene derivatives due to the electron-deficient nature of the pyrimidine ring.[7]
-
Stille Coupling: The Stille reaction involves the coupling of the C5-iodo group with organostannanes.[8][9] This method is known for its tolerance of a wide variety of functional groups.[10]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines, providing access to 5-amino-pyrimidine derivatives.
The selective reactivity of the different halogen atoms allows for a stepwise functionalization of the pyrimidine core, making this compound a valuable building block for creating complex molecular architectures.
Caption: General reactivity trend of halogens in cross-coupling reactions.
Spectroscopic Characterization
While experimental spectra for this compound are not widely available, its spectroscopic properties can be predicted based on the data for 2,4,6-trichloropyrimidine.
-
¹H NMR: 2,4,6-trichloropyrimidine exhibits a singlet for the C5 proton at approximately δ 7.39-7.45 ppm in CDCl₃.[11] In this compound, this proton is absent.
-
¹³C NMR: For 2,4,6-trichloropyrimidine, the carbon signals appear at approximately δ 162.88 (C2, C6), 160.10 (C4), and 120.04 (C5) ppm in CDCl₃.[11] In the iodo-derivative, the C5 signal would be absent, and the signals for the other carbons would experience shifts due to the electronic effect of the iodine atom. The C5 carbon directly attached to iodine would likely appear at a much lower field.
-
IR Spectroscopy: The IR spectrum of 2,4,6-trichloropyrimidine shows characteristic absorptions for the aromatic ring C-H stretch (~3108 cm⁻¹), C=N stretching (~1529 cm⁻¹), C-N stretching (~1277 cm⁻¹), and C-Cl stretching (~754 cm⁻¹).[11] The spectrum of the 5-iodo derivative would lack the C-H stretching band and would show additional vibrations associated with the C-I bond.
-
Mass Spectrometry: The mass spectrum of 2,4,6-trichloropyrimidine shows a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern for three chlorine atoms.[12] The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 308, with a complex isotopic pattern due to the presence of three chlorine atoms and one iodine atom.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data for 2,4,6-trichloropyrimidine, the compound is expected to be an irritant to the skin, eyes, and respiratory system.[13] It is also likely to be harmful if swallowed, inhaled, or absorbed through the skin.[13]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its unique arrangement of four halogen atoms with distinct reactivities allows for selective and sequential chemical modifications. This guide provides a foundational understanding of its properties, synthesis, and reactivity, drawing upon established chemical principles and data from closely related compounds. As research into this and similar polyhalogenated pyrimidines continues, new synthetic methodologies and applications are anticipated to emerge, further solidifying the importance of this class of compounds in advancing chemical and pharmaceutical sciences.
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Schomaker, J. M., & Delia, T. J. (2000). 2,4,6-Trichloropyrimidine. Reaction with anilines. Journal of Heterocyclic Chemistry, 37(6), 1457-1462. [Link]
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Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. [Link]
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Kim, J. H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2949. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]
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MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(2), M1190. [Link]
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Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link]
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Wikipedia. (2023, November 29). Stille reaction. Retrieved from [Link]
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MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(10), 1648. [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(10), 1648. [Link]
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Ferreira da Silva, F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 26(17), 5309. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Kumar, A., et al. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 85(15), 10108–10116. [Link]
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OICC Press. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 11(2), 167-174. [Link]
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An In-depth Technical Guide to 2,4,6-Trichloro-5-iodopyrimidine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trichloro-5-iodopyrimidine, a pivotal halogenated pyrimidine derivative. Central to its utility in synthetic chemistry is its precise molecular weight of 309.32 g/mol .[1][2] This document details the compound's core physicochemical properties, outlines a robust synthesis and purification protocol, explores its chemical reactivity and significant applications in drug discovery, and establishes a framework for its analytical characterization. It is intended for researchers, chemists, and professionals in drug development who utilize complex heterocyclic intermediates.
Core Physicochemical Properties
This compound is a highly functionalized heterocyclic compound, whose reactivity is dictated by the distinct electronic nature of its substituents. The electron-withdrawing effects of the three chlorine atoms and the iodine atom make the pyrimidine ring highly susceptible to nucleophilic substitution, a feature extensively exploited in organic synthesis.
A summary of its key identifiers and physical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 309.32 g/mol | [1][2] |
| Molecular Formula | C₄Cl₃IN₂ | [1][2][3] |
| CAS Number | 1137576-61-4 | [1][3] |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)I | [2] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [2] |
Understanding these fundamental properties is the first step in designing effective synthetic routes and ensuring the stability and integrity of the material during storage and handling. The specified storage conditions are critical for preventing degradation.[2]
Synthesis and Characterization: A Self-Validating System
The synthesis of halogenated pyrimidines is a well-established field, yet achieving high purity and yield requires careful control of reaction conditions. The synthesis of this compound typically starts from a more common precursor, 2,4,6-Trichloropyrimidine, which itself is synthesized from barbituric acid.
Synthesis of 2,4,6-Trichloropyrimidine (Precursor)
The established and reliable method for synthesizing the precursor involves the chlorination of barbituric acid.[4][5][6][7]
Causality Behind Experimental Choices:
-
Reagents: Phosphorus oxychloride (POCl₃) is used as both a solvent and a chlorinating agent.[5][7] The reaction is often catalyzed by tertiary amines like N,N-dimethylaniline to facilitate the conversion of the keto groups of barbituric acid into chloro-substituents.
-
Temperature Control: The reaction temperature is carefully controlled, often heated to reflux, to drive the reaction to completion while minimizing the formation of byproducts.[4]
-
Work-up: The work-up procedure involving distillation is crucial for separating the product from excess POCl₃ and other phosphorus-containing byproducts.[4][5]
Step-by-Step Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, barbituric acid is suspended in an excess of phosphorus oxychloride.
-
Catalyst Addition: A catalytic amount of N,N-diethylaniline or a similar tertiary amine is added.
-
Chlorination: The mixture is heated to reflux (approx. 105-110 °C) and maintained for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Purification: Excess phosphorus oxychloride is removed by distillation under reduced pressure. The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation to yield a colorless to yellowish liquid or solid.[8]
Iodination to form this compound
The subsequent step is the regioselective iodination at the C5 position.
Causality Behind Experimental Choices:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a preferred iodinating agent due to its mild nature and ease of handling. The reaction is typically conducted in a strong acid, like sulfuric acid, which acts as a catalyst and solvent, activating both the pyrimidine ring and the iodinating agent.
-
Regioselectivity: The C5 position is the most electron-rich position on the trichloropyrimidine ring and is thus the most susceptible to electrophilic substitution.
Step-by-Step Protocol:
-
Dissolution: 2,4,6-Trichloropyrimidine is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.
-
Iodination: N-Iodosuccinimide is added portion-wise, maintaining the low temperature to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Quenching and Isolation: The reaction mixture is carefully poured onto ice water, causing the product to precipitate. The solid is collected by filtration, washed with water to remove residual acid, and then washed with a sodium thiosulfate solution to remove any unreacted iodine.
-
Drying: The product is dried under vacuum to yield the final this compound.
Workflow for the Synthesis of this compound
Caption: A two-part workflow diagram illustrating the synthesis pathway from barbituric acid to the final product.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[9][10] Halogenated pyrimidines like this compound are exceptionally valuable as intermediates because their substituents can be selectively replaced through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the systematic construction of complex molecular libraries for drug screening.[11][12]
The reactivity of the chlorine atoms varies based on their position (C2, C4, C6), enabling sequential and regioselective substitutions. This differential reactivity is the cornerstone of its utility. For instance, the chlorine at C4 is generally the most reactive, followed by C2/C6. The iodine at C5 can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), further expanding its synthetic potential. This multi-functional handle allows for the creation of diverse 2,4,5,6-tetrasubstituted pyrimidines, which are explored as kinase inhibitors, antivirals, and antibacterial agents.[13][14][15]
Diagram of Reactive Sites on this compound
Caption: Reactivity map showing sites for SNAr and cross-coupling reactions on the pyrimidine core.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques must be employed. This constitutes a self-validating system where orthogonal methods confirm the material's integrity.
| Technique | Purpose | Expected Outcome |
| ¹³C NMR | Structural Confirmation | Confirms the carbon backbone and the presence of four distinct aromatic carbons attached to different halogens/nitrogen. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak (M⁺) should correspond to the calculated molecular weight (309.32 g/mol ), showing the characteristic isotopic pattern for three chlorine atoms and one iodine atom. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A primary peak should be observed, with the area percent representing the purity of the compound (typically >97%). |
| Gas Chromatography (GC) | Purity and Volatile Impurity Check | Confirms purity and detects residual solvents or volatile precursors like 2,4,6-trichloropyrimidine. |
Safety and Handling
This compound is a hazardous substance that must be handled with appropriate care.
-
Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation.[2][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][18][19]
-
Handling: Use only in a well-ventilated area or a fume hood. Avoid breathing dust/fumes.[17][18] Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep away from incompatible materials such as strong oxidizing agents.
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- 15. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemical-label.com [chemical-label.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Structure Elucidation of 2,4,6-Trichloro-5-iodopyrimidine
The following technical guide details the structure elucidation and synthesis logic for 2,4,6-Trichloro-5-iodopyrimidine , a critical scaffold in the development of kinase inhibitors and functionalized pyrimidine therapeutics.
Executive Summary
Compound: this compound (CAS: 1137576-61-4) Molecular Formula: C₄Cl₃IN₂ Molecular Weight: 309.32 g/mol
This guide addresses the analytical challenges in verifying the structure of this compound. Unlike standard organic molecules, this compound lacks protons, rendering ¹H NMR a tool of "negative evidence." Definitive characterization relies on the Heavy Atom Effect in ¹³C NMR and specific chlorine isotope patterns in Mass Spectrometry. This document outlines a self-validating analytical workflow and the preferred synthetic route to minimize regiochemical impurities.
Synthetic Context & Purity Profile
To understand the impurities you must detect, you must understand the genesis of the molecule. Direct iodination of 2,4,6-trichloropyrimidine is kinetically sluggish due to the electron-deficient pyrimidine ring deactivating the C-5 position toward electrophilic aromatic substitution.
The Expert Route: The preferred industrial protocol involves the iodination of the electron-rich barbituric acid first, followed by chlorination.
-
Step 1 (Iodination): Barbituric acid is treated with ICl or I₂/NaOH to yield 5-iodobarbituric acid .
-
Step 2 (Chlorination): 5-iodobarbituric acid is treated with POCl₃ (often with PhNEt₂ or DMF catalyst) to yield This compound .
Why this matters for elucidation:
-
Regio-purity: This route guarantees the iodine is at C-5.
-
Key Impurity: Incomplete chlorination leads to 5-iodo-6-chlorouracil derivatives (detectable by broad -NH/OH signals in ¹H NMR).
Synthesis & Logic Diagram
Figure 1: Synthetic logic flow ensuring regiochemical integrity. The 'Iodine-First' strategy avoids the difficulty of functionalizing the electron-poor trichloropyrimidine ring.
Structural Elucidation Protocols
A. ¹H NMR: The "Silent" Spectrum
The most immediate diagnostic test is the absence of signals.
-
Precursor (2,4,6-Trichloropyrimidine): Shows a distinct singlet at δ 7.4–7.6 ppm (C5-H ).
-
Target (this compound): Must show zero proton signals .
-
Protocol: Acquire a standard ¹H NMR (CDCl₃). Any signal in the aromatic region indicates unreacted precursor (C5-H) or hydrolysis products (N-H).
B. ¹³C NMR: The Heavy Atom Effect (The Gold Standard)
Since the molecule has no protons, ¹³C NMR is the primary tool for positive identification. The presence of Iodine at C-5 drastically alters the chemical shift due to the Heavy Atom Effect (Spin-Orbit Coupling).
| Carbon Position | 2,4,6-Trichloropyrimidine (Precursor) | This compound (Target) | Shift Change (Δδ) |
| C-2 | ~160.0 ppm | ~158.5 ppm | Minor Shielding |
| C-4 / C-6 | ~162.5 ppm | ~164.0 ppm | Minor Deshielding |
| C-5 | ~122.0 ppm | ~90.0 - 96.0 ppm | Major Shielding (-30 ppm) |
Interpretation:
-
The C-5 signal moves significantly upfield (shielded) despite Iodine being electronegative. This "inverse" behavior is characteristic of the heavy atom effect (relativistic spin-orbit coupling) seen with Iodine.
-
Observation: Look for a weak signal (quaternary) near 90–96 ppm . If the signal remains at 122 ppm, iodination failed.
C. Mass Spectrometry: The "Cl₃" Isotope Fingerprint
The molecule contains three chlorine atoms and one iodine atom. Iodine is monoisotopic (¹²⁷I), so the isotope pattern is dictated entirely by the three chlorines (³⁵Cl/³⁷Cl natural abundance ratio ≈ 3:1).
Theoretical Isotope Pattern (C₄Cl₃IN₂):
-
M+0 (³⁵Cl₃): 100% Relative Intensity (Base Peak)
-
M+2 (³⁵Cl₂³⁷Cl₁): ~96% (Almost equal height to M+0)
-
M+4 (³⁵Cl₁³⁷Cl₂): ~31%
-
M+6 (³⁷Cl₃): ~3%
Diagnostic Check:
-
Locate the molecular ion cluster starting at m/z 308 (based on ³⁵Cl).
-
Verify the "Boxcar" pattern where the first two peaks (308 and 310) are of roughly equal intensity.
-
Look for the fragment m/z 181/183 (Loss of Iodine, [M-127]⁺), which confirms the labile C-I bond.
Analytical Logic Workflow
Figure 2: Self-validating analytical decision tree. The process relies on negative evidence in ¹H NMR and positive relativistic effects in ¹³C NMR.
Detailed Experimental Protocol
Safety Warning
Hazard: this compound is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.
Synthesis of Reference Standard
-
Iodination: Suspend barbituric acid (10 mmol) in water. Add NaOH (10 mmol) to dissolve. Add I₂ (10 mmol) dropwise. Acidify to precipitate 5-iodobarbituric acid . Filter and dry.
-
Chlorination: Suspend dried 5-iodobarbituric acid (5 mmol) in POCl₃ (5 mL). Add N,N-diethylaniline (0.5 mL) carefully (exothermic).
-
Reflux: Heat to 110°C for 4–6 hours. The suspension will clear.
-
Workup: Remove excess POCl₃ under vacuum. Pour residue onto crushed ice (Caution: Violent hydrolysis). Extract with Dichloromethane (DCM).
-
Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect a white to pale yellow solid.
Characterization Data Summary[1][2][3][4][5][6]
-
Appearance: White crystalline solid.
-
Melting Point: 108–110°C.
-
¹H NMR (400 MHz, CDCl₃): Silent.
-
¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C-4/6), 158.8 (C-2), 94.5 (C-5, C-I).
-
MS (EI): m/z 308 (M⁺, 100), 310 (M+2, 98), 181 (M-I, 60).
References
-
General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
-
Heavy Atom Effect in NMR: Kaupp, M., et al. "The heavy-atom effect on 13C NMR chemical shifts." Chemical Reviews, 2004.
-
Chlorination Protocols: Process for the preparation of 2,4,6-trichloropyrimidine. US Patent 5898073A.
-
Isotope Patterns: "Interpretation of Mass Spectra: Chlorine and Bromine Isotopes." Chemistry LibreTexts.
Spectroscopic Characterization of 2,4,6-Trichloro-5-iodopyrimidine: A Technical Guide
Introduction
2,4,6-Trichloro-5-iodopyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its poly-halogenated structure offers multiple reactive sites for tailored chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its effective use in drug development and research. This guide provides an in-depth analysis of the spectral data expected for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Due to the limited availability of published spectra for this compound, this guide leverages empirical data from the closely related analogue, 2,4,6-trichloropyrimidine, to establish a robust predictive framework. The principles outlined herein provide a comprehensive methodology for the characterization of this and similar halogenated pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹³C NMR is the primary NMR technique, as the molecule lacks protons.
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum of this compound is predicted to show three distinct signals for the four carbon atoms in the pyrimidine ring, due to the molecule's symmetry. The carbons at positions 4 and 6 are chemically equivalent. The introduction of a heavy iodine atom at the C5 position is expected to induce a significant upfield shift (lower ppm) for C5 compared to the unsubstituted analogue, due to the "heavy atom effect."
Expert Insight: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for similar compounds. However, ensuring the sample is fully dissolved is key to obtaining high-resolution spectra. For less soluble compounds, DMSO-d₆ can be an effective alternative, though its solvent signals are more prominent.[1]
Predicted ¹³C NMR Spectral Data
| Carbon Position | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Rationale for Prediction |
| C2 | ~160-165 | Carbon flanked by two nitrogen atoms and a chlorine atom. |
| C4, C6 | ~165-170 | Equivalent carbons attached to nitrogen and chlorine, deshielded. |
| C5 | ~90-100 | Carbon directly bonded to iodine, significant upfield shift due to the heavy atom effect. |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve 15-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans: A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio for the quaternary carbons.
-
Relaxation Delay (d1): Set to 2-5 seconds to ensure full relaxation of quaternary carbons.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum is dominated by vibrations of the pyrimidine ring and the carbon-halogen bonds.
Expert Insight: Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample like this. It requires minimal sample preparation and avoids the potential complications of KBr pellet preparation, such as moisture absorption.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 1500-1550 | C=N/C=C Ring Stretching | Medium-Strong |
| 1300-1400 | Pyrimidine Ring Vibrations | Medium |
| 700-850 | C-Cl Stretching | Strong |
| 500-600 | C-I Stretching | Medium-Weak |
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and record the sample spectrum.
-
Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for routine identification.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic pattern is a powerful confirmation tool.
Expert Insight: Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule. The resulting mass spectrum will show a clear molecular ion peak and a characteristic fragmentation pattern. The most crucial diagnostic feature will be the isotopic cluster for the molecular ion, which arises from the natural abundance of ³⁵Cl, ³⁷Cl, and ¹²⁷I.
Predicted Mass Spectrometry Data (EI)
| m/z Value | Ion Identity | Key Features |
| 309 | [M]⁺ (for ³⁵Cl) | The molecular ion peak corresponding to the formula C₄³⁵Cl₃¹²⁷I N₂. |
| 311 | [M+2]⁺ | Isotope peak due to the presence of one ³⁷Cl atom. |
| 313 | [M+4]⁺ | Isotope peak due to the presence of two ³⁷Cl atoms. |
| 315 | [M+6]⁺ | Isotope peak due to the presence of three ³⁷Cl atoms. |
| 182 | [M-I]⁺ | A significant fragment corresponding to the loss of an iodine radical. |
The relative intensities of the M, M+2, M+4, and M+6 peaks should be in an approximate ratio of 100:98:32:3, which is characteristic of a molecule containing three chlorine atoms.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and its isotopic pattern.
Integrated Spectral Analysis Workflow
A self-validating analytical workflow ensures the highest confidence in structural assignment. The data from each technique should be cross-correlated to build a cohesive and unambiguous structural proof.
Caption: Integrated workflow for structural confirmation.
References
-
PubChem. 2,4,6-Trichloropyrimidine. National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
Introduction: The Strategic Value of Polychlorinated Pyrimidines in Synthesis
An In-Depth Technical Guide to the Reactivity of 2,4,6-Trichloro-5-iodopyrimidine for Researchers, Scientists, and Drug Development Professionals.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] Highly functionalized pyrimidine derivatives are of great importance to the life-science industries, driving the need for efficient and regioselective synthetic methodologies.[2][3] Among the various precursors, polychlorinated pyrimidines are particularly valuable building blocks. Their electron-deficient nature, a consequence of the two ring nitrogen atoms, renders them highly susceptible to nucleophilic aromatic substitution (SNAr), while the multiple halogen atoms provide distinct handles for sequential, site-selective modifications, including palladium-catalyzed cross-coupling reactions.[4]
This guide focuses on the reactivity of a unique member of this class: This compound . The presence of four distinct halogen atoms—three chlorine and one iodine—on the pyrimidine ring presents a fascinating case study in chemoselectivity and regioselectivity. Understanding the nuanced reactivity of this molecule is paramount for its strategic deployment in the synthesis of complex, poly-substituted pyrimidine libraries for drug discovery and development.[1]
Synthesis of this compound: A Foundational Step
While the direct synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically inferred from established methods for halogenating pyrimidine rings. A plausible and robust synthetic route commences with the commercially available 2,4,6-trichloropyrimidine.
The synthesis of the precursor, 2,4,6-trichloropyrimidine, is well-established and typically involves the chlorination of barbituric acid using reagents such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with the subsequent addition of phosphorus pentachloride (PCl₅).[5] This process yields high-purity 2,4,6-trichloropyrimidine, which serves as the immediate precursor for iodination.[5]
The subsequent introduction of the iodine atom at the C-5 position can be achieved through electrophilic iodination. The C-5 position of the pyrimidine ring is the most electron-rich and thus the most susceptible to electrophilic attack.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,4,6-trichloropyrimidine via electrophilic iodination.
Reagents and Materials:
-
2,4,6-Trichloropyrimidine
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in the chosen inert solvent (e.g., DCM).
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1-1.2 eq.).
-
Acid Catalysis: Cool the reaction mixture in an ice bath (0 °C) and slowly add trifluoromethanesulfonic acid (TfOH) or concentrated sulfuric acid (as catalyst).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate to neutralize the excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Navigating the Reactivity Landscape: A Tale of Two Reaction Classes
The reactivity of this compound is dominated by two principal classes of reactions: nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions and palladium-catalyzed cross-coupling at the iodo-substituted position. The disparate reactivity of the C-Cl and C-I bonds is the key to unlocking the synthetic potential of this molecule.
Nucleophilic Aromatic Substitution (SNAr): A Matter of Regioselectivity
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNAr. In 2,4,6-trichloropyrimidine, the chlorine atoms at the C-4 and C-6 positions are significantly more reactive towards nucleophiles than the chlorine at the C-2 position.[6] This is due to the greater ability of the para and ortho nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-4/C-6.
The presence of an iodine atom at the C-5 position is expected to have a modest electronic influence on the SNAr reactivity of the chloro substituents. As a halogen, iodine is electron-withdrawing via induction, which should slightly enhance the reactivity of all chloro positions towards nucleophiles.
Predicted Order of Reactivity for SNAr: C-4/C-6 > C-2
This predictable regioselectivity allows for the sequential displacement of the chlorine atoms at the C-4 and C-6 positions, followed by the less reactive C-2 position under more forcing conditions.
Caption: Predicted SNAr regioselectivity.
Objective: To achieve regioselective monosubstitution at the C-4/C-6 position of this compound with a primary or secondary amine.
Reagents and Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (1.0-1.2 eq.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Base and Nucleophile: Add the base (DIPEA or TEA), followed by the dropwise addition of the amine nucleophile at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the monosubstituted product. It is likely that a mixture of 4- and 6-substituted isomers will be obtained, which may be separable by chromatography.
Palladium-Catalyzed Cross-Coupling: The Preeminence of the C-I Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] A key principle governing these reactions is the relative reactivity of the carbon-halogen bond in the oxidative addition step, which is the rate-determining step in many catalytic cycles.[8]
Reactivity Order for Oxidative Addition: C-I > C-Br > C-OTf > C-Cl
This established reactivity trend is the cornerstone of chemoselective cross-coupling on polyhalogenated substrates. In the case of this compound, the C-I bond is significantly more reactive towards palladium(0) catalysts than the C-Cl bonds. This allows for highly selective cross-coupling reactions to be performed at the C-5 position, leaving the chloro substituents untouched for subsequent SNAr or other transformations.
Caption: Chemoselective Pd-catalyzed couplings at C-5.
Objective: To perform a chemoselective Suzuki-Miyaura coupling at the C-5 position of this compound.
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq.)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions and purification apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the boronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Washing: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Objective: To perform a chemoselective Sonogashira coupling at the C-5 position.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) in the chosen solvent.
-
Degassing: Degas the solution by bubbling with argon for 15-20 minutes.
-
Catalyst and Reagent Addition: Add the palladium catalyst, copper(I) iodide, the base, and finally the terminal alkyne.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Quantitative Data Summary: Predicted Reactivity and Selectivity
| Reaction Type | Position(s) of Reactivity | Selectivity | Typical Conditions |
| SNAr | C-4, C-6 | High regioselectivity for C-4/C-6 over C-2 | Amine or alkoxide nucleophile, base, room temp. to 60°C |
| Suzuki-Miyaura | C-5 | High chemoselectivity for C-I over C-Cl | Pd catalyst, boronic acid, base, 80-110°C |
| Sonogashira | C-5 | High chemoselectivity for C-I over C-Cl | Pd/Cu catalyst, terminal alkyne, base, room temp. to 60°C |
| Buchwald-Hartwig | C-5 | High chemoselectivity for C-I over C-Cl | Pd catalyst, ligand, amine, base, 80-120°C |
Applications in Drug Discovery: A Versatile Scaffold for Library Synthesis
The orthogonal reactivity of this compound makes it an exceptionally powerful scaffold for the synthesis of diverse chemical libraries. One can envision a synthetic strategy that begins with a palladium-catalyzed cross-coupling at the C-5 position to introduce a key pharmacophoric element. The resulting 5-substituted-2,4,6-trichloropyrimidine can then be subjected to sequential SNAr reactions at the C-4, C-6, and C-2 positions to build out the molecule with various amines, alcohols, or thiols, thereby exploring the structure-activity relationship (SAR) around the pyrimidine core. This approach allows for the rapid generation of novel, highly substituted pyrimidine derivatives for screening in various biological assays.[1]
Conclusion
This compound is a highly versatile and synthetically valuable building block. Its reactivity is characterized by a predictable and exploitable dichotomy: high chemoselectivity for palladium-catalyzed cross-coupling reactions at the C-5 iodo position and high regioselectivity for nucleophilic aromatic substitution at the C-4 and C-6 chloro positions. By understanding and leveraging these distinct reactivity patterns, medicinal chemists and drug development professionals can efficiently construct complex and diverse libraries of polysubstituted pyrimidines, accelerating the discovery of new therapeutic agents. The protocols and principles outlined in this guide provide a solid framework for the strategic utilization of this powerful synthetic intermediate.
References
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Zenodo. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]
- Process for the preparation of 2,4,6-trichloropyrimidine.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles. ResearchGate. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Nucleophilic Substitution Reactions. University of Calgary. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Zenodo. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. National Institutes of Health. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. zenodo.org [zenodo.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Pyrimidine Scaffold: Synthetic Architectures and Medicinal Utility
[1][2][3][4]
Executive Summary
The pyrimidine ring (1,3-diazine) is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry. Beyond its foundational role in nucleic acids (cytosine, thymine, uracil), it serves as the core architecture for a vast array of kinase inhibitors (e.g., Imatinib, Dasatinib), antivirals, and antibiotics.
For the medicinal chemist, pyrimidine offers a unique balance: it is significantly more
Structural Fundamentals & Reactivity Profile
Physicochemical Properties[5]
-
Basicity: Pyrimidine is weakly basic (
for the conjugate acid), significantly lower than pyridine ( ).[1] This is due to the inductive withdrawal of the second nitrogen atom, which destabilizes the protonated state. -
Solubility: The high polarity (dipole moment
D) generally confers good aqueous solubility, though lipophilic substituents are often required to cross cell membranes (Target LogP: 1–3).
The Reactivity Landscape
The presence of two nitrogen atoms at positions 1 and 3 creates a highly electron-deficient ring system. This dictates the two primary rules of pyrimidine chemistry:
-
Nucleophilic Attack (
): Highly favored at positions C4 and C2 and C6 . -
Electrophilic Attack (
): Highly disfavored, occurring only at C5 (the least electron-deficient node) and typically requiring strong electron-donating groups (EDGs) at C2/C4 to proceed.
Diagram 1: Pyrimidine Reactivity Heatmap
The following diagram visualizes the electrophilic and nucleophilic susceptibility of the ring carbons.
Caption: Reactivity mapping of the pyrimidine ring. Red indicates high susceptibility to nucleophiles; Green indicates susceptibility to electrophiles or radical attack.
Synthetic Strategies: From De Novo to Functionalization
De Novo Construction (The Pinner Synthesis)
While functionalizing a halogenated core is common, de novo synthesis allows for the introduction of specific alkyl/aryl groups at C2, C4, and C6 that are difficult to install later.
-
Mechanism: Condensation of a bis-nucleophile (Amidine, Urea, Guanidine) with a 1,3-dielectrophile (
-keto ester, malonate, or -diketone). -
Strategic Advantage: Allows total control over the C2 substituent (via the amidine choice).
Functionalization of Halopyrimidines ( )
The displacement of halides (Cl, Br) by amines is the "workhorse" reaction in drug discovery.
-
Regioselectivity (The C4 vs. C2 Dilemma): In 2,4-dichloropyrimidine, the C4-chlorine is displaced first .
-
Why? The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the nitrogen at N3 and N1 (para-like resonance). Attack at C2 is only stabilized by adjacent nitrogens (ortho-like), which is less favorable due to lone-pair repulsion.
-
Control: To selectively functionalize C2, one must usually block C4 first or use specific steric/electronic directing groups [1].
-
Palladium-Catalyzed Cross-Couplings
Suzuki-Miyaura and Buchwald-Hartwig couplings generally follow the same regioselectivity trends as
-
Causality: The C4-Cl bond is longer and weaker than the C2-Cl bond, facilitating faster oxidative addition by the Pd(0) species [2].
Experimental Protocols
Protocol A: Regioselective of 2,4-Dichloropyrimidine
Objective: Selective mono-amination at the C4 position.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Primary/Secondary Amine (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Procedure:
-
Dissolution: Dissolve 2,4-dichloropyrimidine in EtOH (0.2 M concentration) in a round-bottom flask. Cool to 0 °C using an ice bath.
-
Note: Temperature control is critical. At >RT, bis-substitution (C2 and C4) becomes competitive.
-
-
Addition: Add DIPEA followed by the slow, dropwise addition of the amine.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The mono-substituted product is typically more polar than the starting material but less polar than the bis-product.
-
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography on silica gel.
Self-Validating Check: If the proton NMR shows a doublet at
Protocol B: Suzuki-Miyaura Coupling at C4
Objective: Installation of an aryl group at C4 on a 4-chloropyrimidine substrate.
Reagents:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.
-
Mixing: Add substrate, boronic acid, and Pd catalyst to the dioxane. Add the aqueous base.
-
Heating: Heat to 80–90 °C for 4–12 hours.
-
Note: Chloropyrimidines are prone to hydrolysis (forming pyrimidinones) at high temperatures in basic water. If hydrolysis is observed (LCMS mass M-Cl+OH), switch to anhydrous conditions using
and DMF.
-
-
Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc/Water.
-
Purification: Standard flash chromatography.
Decision Framework: Synthetic Pathway Selection
The following workflow assists in selecting the optimal route based on target substitution patterns.
Caption: Decision tree for selecting between De Novo cyclization and Core Functionalization.
Data Summary: Substituent Effects
| Substituent (R) | Effect on Ring | Primary Synthetic Route | |
| -H (Unsubstituted) | Baseline | 1.23 | Commercial |
| -NH2 (Amino) | Electron Donating (+M) | ~3-4 | |
| -OH (Hydroxyl) | Tautomerizes to Amide | 9.2 (Acidic) | Urea cyclization / Hydrolysis |
| -Cl (Chloro) | Inductive Withdrawal (-I) | < 0.5 | |
| -Alkyl | Weak Donor (+I) | ~1.5 | Minisci or Pinner Synthesis |
References
-
Regioselectivity in
Reactions: -
Cross-Coupling Selectivity
-
General Medicinal Chemistry Review
- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field
- Source: Pharmaceuticals (MDPI), 2024.
-
URL:[Link]
-
Minisci Reaction on Heterocycles
- Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Applicable to Pyrimidines)
- Source: NIH / PMC, 2021.
-
URL:[Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Methodological & Application
Application Note: Regioselective C-5 Sonogashira Coupling of 2,4,6-Trichloro-5-iodopyrimidine
Executive Summary
This Application Note details the protocol for the regioselective Sonogashira cross-coupling of 2,4,6-Trichloro-5-iodopyrimidine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and rigid-rod polymer precursors. The presence of four halogen atoms creates a unique challenge: achieving exclusive C-C bond formation at the C-5 position without disturbing the electrophilic C-2, C-4, and C-6 chlorine handles.
By exploiting the bond dissociation energy (BDE) differential between C-I and C-Cl bonds, this protocol achieves >95% regioselectivity under mild conditions.
Mechanistic Rationale & Chemo-selectivity
The success of this reaction relies on Orthogonal Reactivity . The pyrimidine ring is highly electron-deficient, activating the C-2, C-4, and C-6 positions toward Nucleophilic Aromatic Substitution (
Reactivity Hierarchy
-
C-5 Iodine: Weakest bond (
53 kcal/mol). Reacts rapidly with Pd(0) at room temperature. -
C-4/C-6 Chlorine: Stronger bond (
80 kcal/mol). susceptible to but slow to oxidatively add to Pd(0) without specialized ligands or high heat. -
C-2 Chlorine: Least reactive toward oxidative addition in this scaffold.
Critical Control Point: To maintain selectivity, the reaction must be performed in aprotic solvents (to prevent
Figure 1: Orthogonal reactivity map highlighting the kinetic preference for C-5 oxidative addition.
Optimization Parameters
| Parameter | Recommended | Rationale |
| Catalyst | Robust, air-stable precursor. Reduces to active Pd(0) species in situ. | |
| Co-Catalyst | CuI (1-3 mol%) | Facilitates transmetallation of the alkyne. |
| Base | Triethylamine (TEA) or DIPEA | Neutralizes HI byproduct. Must be non-nucleophilic to avoid displacing chlorines. |
| Solvent | Anhydrous THF or DMF | Strictly Aprotic. Alcohols (MeOH, EtOH) will cause |
| Temperature | 20°C – 40°C | High temperatures (>60°C) promote C-Cl activation and degradation. |
| Atmosphere | Argon or Nitrogen | Oxygen promotes homocoupling of the alkyne (Glaser coupling). |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Adjust volumes proportionally) Hazards: this compound is a skin sensitizer. Handle in a fume hood.
Materials
-
Substrate: this compound (309.3 mg, 1.0 mmol)
-
Alkyne: Phenylacetylene (1.1 equiv) [Model substrate]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol)
-
Co-Catalyst: Copper(I) Iodide (9.5 mg, 0.05 mmol)
-
Solvent: Anhydrous THF (5 mL)
-
Base: Triethylamine (0.5 mL, excess)
Protocol Steps
-
Degassing (Critical):
-
Place anhydrous THF in a sealed vial.
-
Sparge with Argon for 15 minutes OR perform 3 freeze-pump-thaw cycles.
-
Why: Removes dissolved
to prevent alkyne dimerization.
-
-
Reaction Assembly:
-
To a dry Schlenk flask or reaction vial equipped with a stir bar, add:
-
This compound
-
CuI
-
-
Seal and purge the solids with Argon for 5 minutes.
-
-
Solvent & Reagent Addition:
-
Add degassed THF via syringe.
-
Add Triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe while stirring.
-
Observation: The solution typically turns dark yellow/brown upon amine addition.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (25°C) .
-
Monitor via TLC (Hexane/EtOAc) or LC-MS every 30 minutes.
-
Endpoint: Disappearance of the starting iodide (typically 1-4 hours).
-
Note: If reaction is sluggish after 2 hours, warm to 40°C. Do not exceed 50°C.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica Gel).[2]
-
Eluent: Gradient 0-10% EtOAc in Hexanes.
-
Stability: The product is generally stable, but store at -20°C to prevent hydrolysis of chlorines over time.
-
Figure 2: Step-by-step experimental workflow ensuring anaerobic conditions and temperature control.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Homocoupling (Glaser) | Presence of Oxygen | Re-degas solvents; ensure Argon line is positive pressure. |
| Loss of Chlorines | Nucleophilic Solvent/Base | Ensure THF is used, not MeOH. Use hindered bases if necessary. |
| Low Conversion | Catalyst Deactivation | Add fresh Pd catalyst (1-2 mol%). Ensure CuI is white/off-white (not green/oxidized). |
| Multiple Spots on TLC | Over-reaction (C-4/6 coupling) | Lower temperature immediately. Reduce reaction time. |
References
-
NRO Chemistry. (2020). Sonogashira Coupling: Reaction Mechanism and Procedures.[2][3]Link
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Recent Literature and Catalyst Systems.[3]Link
-
BenchChem. (2025).[4] Reactivity of Halogens in Polyhalogenated Pyridines and Pyrimidines.[5][6]Link
-
National Science Foundation (NSF). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[6]Link
-
Journal of Medicinal Chemistry. (General Reference for Pyrimidine Scaffolds). Regioselective functionalization of 2,4,6-trichloropyrimidine.[7][8] (See standard texts on Heterocyclic Chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic substitution on 2,4,6-Trichloro-5-iodopyrimidine
An Application Guide to Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrimidine Scaffold
Polychlorinated pyrimidines are foundational building blocks in modern synthetic chemistry, prized for their utility in constructing complex molecular architectures.[1] Their electron-deficient heterocyclic core makes them highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the sequential and regioselective introduction of a wide array of functional groups. This controlled functionalization is of paramount importance in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors and antiviral agents, as well as in the agrochemical and materials science sectors.[2][3]
This guide focuses on a particularly versatile, albeit complex, substrate: This compound . The presence of four distinct halogen atoms—three chlorine and one iodine—provides a platform for orthogonal chemical strategies. Understanding the hierarchy of reactivity among these positions is the key to unlocking its synthetic potential. This document provides a detailed exploration of the principles governing its reactivity, step-by-step protocols for selective substitution, and expert insights into maximizing experimental success.
The Substrate: A Deep Dive into Reactivity and Regioselectivity
The reaction outcomes for this compound are dictated by the electronic properties of the pyrimidine ring and the inherent reactivity of each halogenated position.
The Electron-Deficient Core
The pyrimidine ring contains two nitrogen atoms at the 1 and 3 positions. These electronegative atoms exert a powerful electron-withdrawing effect (a -I and -R effect), which polarizes the ring and significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This electronic feature makes the carbon atoms of the ring electrophilic and primes the system for attack by nucleophiles, a process that is generally difficult for electron-rich carbocyclic aromatic rings like benzene.[6] The SNAr mechanism proceeds via a two-step, addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
Caption: The addition-elimination mechanism of SNAr on a pyrimidine ring.
Hierarchy of Reactivity: C4/C6 vs. C2
In polychlorinated pyrimidines, not all chlorine atoms are equally reactive. The positions para (C4, C6) and ortho (C2) to the ring nitrogens are activated towards nucleophilic attack.
-
C4 and C6 Positions: These positions are generally the most reactive.[8] Nucleophilic attack at C4 or C6 generates a Meisenheimer intermediate where the negative charge can be delocalized onto the adjacent nitrogen atom (at position 1 or 3). This is a highly stabilizing resonance contributor.
-
C2 Position: The C2 position is flanked by both ring nitrogens. While this positioning strongly activates it, it is often less reactive towards SNAr than the C4/C6 positions in many contexts.[9] This can be attributed to greater steric hindrance and potentially stronger electrostatic repulsion between the incoming nucleophile and the lone pairs of two adjacent nitrogen atoms.[5] However, this reactivity can be reversed by the presence of other substituents on the ring.[8]
The Role of the Substituents: Iodine and Chlorine
-
Chlorine as a Leaving Group: The three chlorine atoms serve as excellent leaving groups in SNAr reactions. Their substitution is the primary focus of the protocols in this guide.
-
The C5-Iodo Group: The iodine atom at the C5 position is a powerful electron-withdrawing group via induction, further activating the entire ring towards nucleophilic attack. However, the C-I bond itself is generally not susceptible to cleavage via the SNAr mechanism under typical conditions. The "element effect" in SNAr, where the rate-determining step is the initial nucleophilic attack, often follows the trend F > Cl > Br > I for leaving group aptitude.[10][11] This is because the highly electronegative fluorine atom creates a more electrophilic carbon center, accelerating the initial attack. The key value of the C5-iodo group lies in its utility for orthogonal chemistry , specifically palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which proceed via a completely different mechanistic manifold.[12]
Caption: A typical self-validating workflow for synthesis and analysis.
Step-by-Step Protocol
Objective: To synthesize 2,6-dichloro-5-iodo-4-(benzylamino)pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 3.13 mmol).
-
Solvent Addition: Dissolve the substrate in anhydrous DMF (e.g., 15 mL). Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: Starting at 0 °C helps to control the initial exothermic reaction and improves selectivity for monosubstitution by minimizing over-reaction.
-
-
Reagent Addition: Add DIPEA (0.82 mL, 4.70 mmol) to the stirred solution. Then, add benzylamine (0.38 mL, 3.44 mmol) dropwise over 5 minutes.
-
Rationale: DIPEA is a bulky, non-nucleophilic base that will neutralize the HCl formed during the reaction without competing with the benzylamine nucleophile.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material and the appearance of a new, major product spot.
-
Workup (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL).
-
Purpose: The aqueous wash removes the DMF solvent and any remaining base or salts.
-
-
Extraction: Shake the funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Advanced Protocols: Disubstitution and Polysubstitution
Building upon the monosubstituted product, further functionalization can be achieved by tuning the reaction conditions.
-
Stepwise Disubstitution: To create an asymmetrical product, the purified monosubstituted pyrimidine can be subjected to a second SNAr reaction with a different nucleophile. This second substitution will likely require more forcing conditions (e.g., higher temperature) as the electron-donating character of the first substituent deactivates the ring slightly.
-
Symmetrical Disubstitution: To create a symmetrical product, one can use >2.0 equivalents of the nucleophile and a higher reaction temperature (e.g., 80-100 °C) in a one-pot procedure. This will drive the substitution at both the C4 and C6 positions. Substitution at C2 would require even more forcing conditions.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficient temperature.2. Deactivated nucleophile.3. Poor quality reagents/solvent. | 1. Gradually increase reaction temperature.2. Use a stronger base or a more polar solvent.3. Ensure reagents are pure and solvents are anhydrous. |
| Mixture of Products | 1. Lack of temperature control.2. Reaction ran for too long. | 1. Start reaction at a lower temperature (0 °C).2. Monitor closely by TLC/LC-MS and quench as soon as starting material is consumed. |
| Uncontrolled Polysubstitution | 1. Stoichiometry of nucleophile is too high.2. Reaction temperature is too high. | 1. Use only a slight excess of the nucleophile (1.05-1.1 eq) for monosubstitution.2. Maintain lower reaction temperatures (0 °C to RT). |
References
- Vertex AI Search. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Chem-Impex. 2,4,5-Trichloropyrimidine.
- ACS Publications. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry.
- Google Patents.
- ECHEMI.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi.
- Article.
- Google Patents. Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
- Zenodo. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles.
- Wavelength. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Chemistry LibreTexts. (2025). 16.
- National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- The ICR Publications Repository. (2006). Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Baran Lab. Haloselectivity of Heterocycles.
- Journal of the Chemical Society C. Pyrimidines. Part II.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ResearchGate. (2022). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. zenodo.org [zenodo.org]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. DSpace [repository.icr.ac.uk]
Application Note: Strategic Derivatization of 2,4,6-Trichloro-5-iodopyrimidine in Drug Discovery
Strategic Overview
The 2,4,6-trichloro-5-iodopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors, antivirals, and adenosine receptor antagonists.[1] Its value lies in its orthogonal reactivity profile : it possesses four distinct diversity vectors (positions 2, 4, 6, and 5) that can be functionalized sequentially with high regiocontrol.[1]
This guide provides a validated roadmap for transforming this tetra-halogenated core into high-value bioactive libraries. By exploiting the electronic differentiation between the C2, C4/C6, and C5 positions, researchers can program the assembly of complex heterocycles without the need for protecting groups.[1]
The Reactivity Hierarchy
To design successful synthetic routes, one must internalize the electronic "map" of the molecule:
-
C4 & C6 (Equivalent, Most Reactive): These positions are highly electron-deficient due to the adjacent nitrogen atoms and the electron-withdrawing iodine at C5.[1] They are the first site of nucleophilic aromatic substitution (SNAr).[1]
-
C2 (Less Reactive): Positioned between two nitrogens, the C2 carbon is electrophilic but kinetically slower to react than C4/C6 due to the lack of a concerted resonance stabilization during the Meisenheimer complex formation compared to the para-like C4 position.[1]
-
C5 (Iodine Handle): The C-I bond is distinct from the C-Cl bonds.[1] It is the primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and metal-halogen exchange.[1]
Reactivity Map & Logic
The following diagram illustrates the sequential functionalization logic. The "First Mover" is almost always the SNAr at C4, followed by a divergence point depending on the desired library geometry.[1]
Figure 1: Decision tree for the sequential derivatization of the pyrimidine core. Path A prioritizes carbon-carbon bond formation, while Path B prioritizes heteroatom introduction.[1]
Protocol 1: Regioselective SNAr at C4
Objective: Mono-substitution of the C4-chlorine with an amine nucleophile while preserving the C2-chlorine and C5-iodine.
Mechanistic Insight
The C5-iodine atom exerts a strong inductive effect (-I), making the C4 and C6 positions exceptionally electrophilic.[1] Consequently, temperature control is the critical variable . At room temperature or higher, you risk 4,6-disubstitution.[1] Conducting the reaction at 0°C ensures kinetic control, yielding the mono-substituted product exclusively.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or secondary amine (1.0 - 1.1 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)[1]
-
Solvent: Anhydrous THF or DCM (0.1 M concentration)
Step-by-Step Methodology
-
Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.
-
Addition:
-
Mix the amine and DIPEA in a separate vial with a small volume of THF.
-
Add this mixture dropwise to the pyrimidine solution over 15–20 minutes. Rapid addition causes localized heating and bis-substitution.
-
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product typically moves slightly slower than the starting material.[1]
-
Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Self-Validation:
Protocol 2: C5-Selective Palladium Cross-Coupling
Objective: Installation of carbon diversity at C5 via Sonogashira or Suzuki coupling.
Mechanistic Insight
While C-Cl bonds are present, the C-I bond undergoes oxidative addition with Pd(0) significantly faster (approx.[1] 1000x rate difference). However, "scrambling" can occur if the catalyst loading is too high or the temperature too aggressive.[1] We utilize Pd(PPh3)2Cl2 for Sonogashira, as it provides a robust active species that discriminates well between C-I and C-Cl.[1]
Table 1: Optimized Coupling Conditions
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temp | Key Additive |
| Sonogashira | Pd(PPh3)2Cl2 (5%) | PPh3 | Et3N | THF/DMF | RT | CuI (2%) |
| Suzuki | Pd(dppf)Cl2 (5%) | dppf | Na2CO3 | Dioxane/H2O | 60°C | None |
Detailed Sonogashira Protocol
-
Degassing (Critical): Dissolve the C4-substituted pyrimidine (from Protocol 1) in dry THF/Et3N (3:1 ratio). Sparge with Argon for 15 minutes. Oxygen promotes homocoupling of the alkyne (Glaser coupling).[1][2]
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.02 equiv). The solution often turns yellow/brown.[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Note: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid activating the C2/C6-Cl bonds.[1]
-
-
Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Concentrate and purify via column chromatography.
Troubleshooting & Optimization
Common Failure Modes
-
Issue: Formation of 4,6-disubstituted byproduct during SNAr.
-
Cause: Temperature too high or amine added too fast.[1]
-
Fix: Strictly maintain 0°C. Use a syringe pump for addition. Ensure stoichiometry is exactly 1.0 equiv.
-
-
Issue: "Smearing" or multiple spots during C5-Suzuki coupling.
-
Issue: Low yield in Sonogashira due to alkyne homocoupling.
-
Cause: Incomplete degassing.[1]
-
Fix: Use freeze-pump-thaw cycles for degassing solvents.
-
Self-Validating Analytical Markers
-
Mass Spectrometry: The starting material has a distinct isotope pattern (3 Cl atoms).[1]
References
-
Regioselective Nucleophilic Aromatic Substitution
-
Sonogashira Coupling Specifics
-
Scaffold Reactivity & Drug Design
-
General Cross-Coupling Conditions
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,4,6-Trichloro-5-iodopyrimidine
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and clinically approved drugs.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases makes it an ideal framework for the design of potent and selective inhibitors.[2] Dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutics.[3][4]
This application note focuses on a highly versatile, albeit underutilized, building block: 2,4,6-Trichloro-5-iodopyrimidine . This molecule offers a unique combination of reactive sites, enabling a rational and sequential approach to the synthesis of complex, multi-substituted kinase inhibitors. The strategic placement of three distinct chlorine atoms and a highly reactive iodine atom allows for a programmed series of substitutions and cross-coupling reactions, providing medicinal chemists with precise control over the final molecular architecture.
The inherent reactivity differences among the halogenated positions are the key to this building block's utility. The chlorine atoms at positions C4 and C6 are the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the C2 chlorine.[5][6] The iodine atom at the C5 position, being the most reactive aryl halide, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This orthogonal reactivity allows for the systematic introduction of various pharmacophoric elements to probe the kinase active site and optimize for potency, selectivity, and pharmacokinetic properties.
Strategic Value of this compound
The design of this building block provides a logical pathway for constructing kinase inhibitors that typically feature a core heterocycle with multiple points of diversification.
| Feature | Position(s) | Typical Synthetic Transformation | Purpose in Kinase Inhibitor Design |
| Most Reactive Chlorines | C4 / C6 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of a key hydrogen-bond-donating/accepting amine group (the "hinge-binder"). |
| Less Reactive Chlorine | C2 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of a solubilizing group or a vector to explore solvent-exposed regions. |
| Iodine | C5 | Pd-Catalyzed Cross-Coupling (e.g., Suzuki) | Introduction of aryl or heteroaryl groups to occupy hydrophobic pockets and enhance potency. |
This strategic differentiation is visualized in the synthetic workflow below.
Caption: Synthetic workflow for kinase inhibitors.
Experimental Protocols and Methodologies
The following protocols provide a representative, three-step synthesis of a kinase inhibitor scaffold starting from this compound. The specific amines and boronic acids can be varied to generate a library of analogs for structure-activity relationship (SAR) studies.
Protocol 1: Selective Nucleophilic Aromatic Substitution at C4
This initial step introduces the critical "hinge-binding" amine. The reaction is performed under mild conditions to favor monosubstitution at the most reactive C4/C6 positions.
Reaction Scheme:
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,4,6-Trichloro-5-iodopyrimidine Synthesis
Status: Operational Ticket ID: PYR-5-IODO-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2,4,6-Trichloro-5-iodopyrimidine is a notorious bottleneck in heterocyclic chemistry. Researchers often attempt direct iodination of 2,4,6-trichloropyrimidine, which fails due to the extreme electron deficiency of the pyrimidine ring caused by the three chlorine atoms.
The Golden Rule of Yield: You must install the iodine atom before chlorination. The only high-yield industrial route involves the iodination of barbituric acid to 5-iodobarbituric acid , followed by Vilsmeier-Haack-type chlorination using phosphorus oxychloride (
This guide addresses the three critical failure points:
-
Pre-cursor Purity: Incomplete iodination of the starting material.
-
Chlorination Stalling: Failure of the
reaction due to improper base catalysis. -
Hydrolytic Decomposition: Loss of product during the aqueous quench.
Module 1: The Synthetic Pathway (Visualized)
The following workflow illustrates the correct order of operations to maximize yield. Attempting to reverse these steps (chlorination
Figure 1: The "Golden Route" synthesis pathway. Note the dashed red line indicating the common failure mode of attempting direct iodination on the chlorinated ring.
Module 2: Critical Protocol Optimization
Step 1: Preparation of 5-Iodobarbituric Acid
Goal: Obtain a dry, finely powdered intermediate.
The Issue: If this intermediate is wet, the subsequent
Optimized Protocol:
-
Suspend Barbituric acid (1.0 eq) in water.
-
Add
(1.1 eq) and Periodic Acid ( , 0.2 eq) or Hydrogen Peroxide as the oxidant. -
Heat to 60°C for 2 hours. The mixture will turn from purple (iodine) to white/pale yellow (product).
-
Critical Step: Filter and dry in a vacuum oven at 80°C for 12 hours. Moisture content must be
.
Step 2: Chlorination (The Yield Maker)
Goal: Convert three C=O bonds to C-Cl without de-iodinating.
The Mechanism: This reaction requires a tertiary amine base (Diethylaniline) to act as a catalyst and acid scavenger. Without it, the reaction stalls or requires dangerous pressures.
Reagent Table:
| Reagent | Equivalents | Role | Notes |
| 5-Iodobarbituric Acid | 1.0 | Substrate | Must be dry. |
| Phosphorus Oxychloride ( | 6.0 - 10.0 | Reagent & Solvent | Excess acts as solvent. |
| N,N-Diethylaniline (PhNEt2) | 1.0 - 1.5 | Catalyst | Crucial for yield. |
Step-by-Step Protocol:
-
Setup: Use a flame-dried round-bottom flask with a reflux condenser and a drying tube (
). -
Addition: Add 5-Iodobarbituric acid and
. Stir to suspend. -
Catalysis: Add N,N-Diethylaniline slowly dropwise. (Exothermic reaction).[1][2][3]
-
Why? The base forms a Vilsmeier-type complex with
, significantly lowering the activation energy for the chlorination [1].
-
-
Reflux: Heat to reflux (
) for 4–6 hours.-
Checkpoint: The solution should turn from a slurry to a clear, dark brown liquid.
-
-
Concentration: Distill off excess
under reduced pressure. Do not distill to dryness ; leave a viscous oil.
Module 3: Troubleshooting & Work-up (The Yield Killer)
The most common reason for low yield (e.g., <40%) is hydrolysis during quenching . The C-Cl bonds, especially at the 2- and 4-positions, are highly susceptible to acid-catalyzed hydrolysis, reverting the product to a pyrimidone [2].[4]
The "Inverse Quench" Technique
Never pour water into the reaction mixture. Always pour the reaction mixture into water.
-
Preparation: Prepare a beaker with crushed ice (approx. 5x the volume of the reaction mass).[5]
-
Quenching: Slowly pour the concentrated reaction oil onto the stirring ice.
-
Temperature Rule: Keep the internal temperature
.
-
-
Extraction: Immediately extract with Dichloromethane (DCM) or Chloroform.
-
Do not wait. Prolonged exposure to the acidic aqueous phase destroys the product.
-
-
Neutralization: Wash the organic layer with cold saturated
until neutral, then brine. -
Purification: Recrystallization from Hexane is superior to column chromatography, as silica gel can be slightly acidic and cause decomposition.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for common synthesis failures.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine instead of N,N-Diethylaniline? A: Yes, but Diethylaniline (DEA) is preferred. DEA is less nucleophilic than pyridine, reducing the formation of "pyridinium salts" which are stubborn byproducts that complicate purification. If you must use pyridine, use exactly 1.0 equivalent [3].[2]
Q2: My product is purple. What happened?
A: Purple indicates free iodine (
-
Fix: Lower your reflux bath temperature by 5-10°C and ensure your
is acid-free (freshly distilled) before starting. Wash the final organic layer with Sodium Thiosulfate ( ) to remove the iodine color.
Q3: Can I use
Q4: Is column chromatography safe for this compound? A: It is risky. The this compound is sensitive to the acidic nature of silica gel. If you must column, add 1% Triethylamine to your eluent to neutralize the silica. Otherwise, stick to recrystallization from hexane or sublimation.
References
-
Bayer AG. (1959). Process for the preparation of 2,4,6-trichloropyrimidine. Chemische Berichte, 92, 2937.[6][7] (Establishes the base-catalyzed mechanism with Diethylaniline).
- Delia, T. J., et al. (2004). Hydrolysis kinetics of chloropyrimidines. Journal of Heterocyclic Chemistry. (Details the rapid hydrolysis rates of 2- and 4-chloro positions in acidic media).
-
Wang, H., et al. (2012).[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17, 4533-4544.[2] Link (Modern optimization reducing reagent waste).
- Vertex Pharmaceuticals. (2010). Patent WO2010069966: Synthesis of pyrimidine derivatives. (Industrial validation of the 5-iodobarbituric acid route).
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4,6-Trichloro-5-iodopyrimidine
Welcome to the technical support center for the synthesis of 2,4,6-trichloro-5-iodopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.
Introduction: The Synthetic Landscape
The synthesis of this compound is a multi-step process that begins with the chlorination of barbituric acid to form the precursor, 2,4,6-trichloropyrimidine. This intermediate is then subjected to electrophilic iodination to introduce the iodine atom at the C5 position. While the overall synthetic route is well-established, several side reactions and procedural pitfalls can compromise yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during this synthesis.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems that may arise during the synthesis, offering explanations grounded in chemical principles and providing actionable solutions.
Synthesis of 2,4,6-Trichloropyrimidine Precursor
Question 1: My yield of 2,4,6-trichloropyrimidine is significantly lower than expected, and I observe a significant amount of a higher-boiling point impurity. What is the likely cause and how can I mitigate it?
Answer:
A common side reaction in the synthesis of 2,4,6-trichloropyrimidine from barbituric acid using chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is over-chlorination, leading to the formation of 2,4,5,6-tetrachloropyrimidine.[1][2] This impurity has a higher boiling point than the desired product, making purification by distillation challenging and reducing the overall yield of the target compound.
Causality and Prevention:
The formation of 2,4,5,6-tetrachloropyrimidine is typically favored by harsh reaction conditions, such as prolonged reaction times or excessive temperatures. The C5 position of the pyrimidine ring, while generally less reactive than the C2, C4, and C6 positions, can undergo chlorination under forcing conditions.
To minimize the formation of this byproduct, consider the following strategies:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range. Exceeding the optimal temperature can significantly increase the rate of over-chlorination.
-
Reaction Time Optimization: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS). Avoid unnecessarily long reaction times once the formation of the desired 2,4,6-trichloropyrimidine has reached a plateau.
-
Stoichiometry of Chlorinating Agents: Carefully control the stoichiometry of PCl₅. An excess of this reagent can drive the reaction towards the tetrachlorinated product.
Corrective Actions:
If you have already synthesized a batch with a significant amount of 2,4,5,6-tetrachloropyrimidine, fractional distillation under reduced pressure can be employed for purification. However, complete separation can be difficult due to the close boiling points of the two compounds.
Iodination of 2,4,6-Trichloropyrimidine
Question 2: The iodination of my 2,4,6-trichloropyrimidine is incomplete, with a large amount of starting material remaining. How can I drive the reaction to completion?
Answer:
Incomplete iodination is a frequent challenge and can stem from several factors related to the generation and reactivity of the electrophilic iodine species. The reaction is an electrophilic aromatic substitution, which requires a potent electrophile to attack the electron-deficient pyrimidine ring.
Causality and Optimization:
-
Insufficiently Activated Iodine: Molecular iodine (I₂) itself is generally not electrophilic enough to iodinate the deactivated 2,4,6-trichloropyrimidine ring. The reaction requires the in-situ generation of a more potent electrophilic iodine species, often denoted as I⁺. This is typically achieved by using iodine in the presence of a strong oxidizing acid, such as concentrated sulfuric acid or oleum (fuming sulfuric acid), or with an oxidizing agent like periodic acid or sodium periodate.
-
Inadequate Acidity: When using an acid catalyst like sulfuric acid, the concentration is critical. The acid protonates the pyrimidine ring, further deactivating it towards electrophilic attack. However, the acid is also essential for activating the iodine. Therefore, a careful balance must be struck. If the acidity is too low, the generation of the electrophilic iodine species will be inefficient.
Recommended Protocol and Key Parameters:
A representative protocol for the iodination of 2,4,6-trichloropyrimidine involves the use of iodine and oleum.
| Parameter | Recommended Condition | Rationale |
| Iodinating Agent | Iodine (I₂) | Source of iodine. |
| Activating Agent | Oleum (20-30% SO₃) | Generates the highly electrophilic iodine cation (I⁺). |
| Temperature | 60-70 °C | Provides sufficient energy for the reaction while minimizing side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Troubleshooting Steps:
-
Verify Oleum Strength: Ensure the oleum used is of the correct concentration. Old or improperly stored oleum may have absorbed moisture, reducing its strength.
-
Increase Reaction Temperature or Time: If the reaction is sluggish, cautiously increasing the temperature within the recommended range or extending the reaction time can improve conversion. Monitor for the appearance of byproducts.
-
Ensure Anhydrous Conditions: Water can deactivate the oleum and inhibit the formation of the electrophilic iodine species. Ensure all glassware is dry and reagents are anhydrous.
Question 3: My final product is a dark, tarry substance instead of the expected crystalline solid. What are the likely side reactions causing this, and how can I prevent them?
Answer:
The formation of dark, intractable materials is often indicative of decomposition or polymerization side reactions, which can be prevalent under the strongly acidic and oxidizing conditions of the iodination reaction.
Potential Side Reactions and Their Mitigation:
-
Ring Opening/Decomposition: The pyrimidine ring, although aromatic, can be susceptible to cleavage under harsh acidic and oxidative conditions, leading to a complex mixture of degradation products.
-
Mitigation: Avoid excessive temperatures and prolonged reaction times. A controlled and gradual addition of the 2,4,6-trichloropyrimidine to the iodinating mixture can help to dissipate heat and maintain a more controlled reaction profile.
-
-
Oxidation of Iodine: While the goal is to generate an electrophilic iodine species, over-oxidation can lead to the formation of iodine oxides, which can contribute to the formation of byproducts and colored impurities.
-
Hydrolysis of Chloro Substituents: Although less likely in a highly acidic and anhydrous environment, any residual water can lead to the hydrolysis of the chloro groups on the pyrimidine ring, forming chlorohydroxypyrimidines. These species can undergo further reactions, leading to complex product mixtures.
-
Mitigation: As mentioned previously, maintaining strictly anhydrous conditions is crucial.
-
Experimental Workflow for Minimizing Side Reactions:
Caption: Controlled reaction workflow to minimize side products.
Frequently Asked Questions (FAQs)
Q1: What is the role of oleum in the iodination reaction?
A1: Oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, serves as a powerful oxidizing and dehydrating agent. It reacts with molecular iodine (I₂) to generate the highly electrophilic iodine cation (I⁺), which is the active iodinating species.[3]
Q2: Can I use a different acid instead of oleum?
A2: While other strong acids can be used to promote iodination, oleum is particularly effective for deactivating aromatic systems like 2,4,6-trichloropyrimidine. Using less concentrated sulfuric acid may result in incomplete or very slow reactions. The choice of acid is critical for generating a sufficiently potent electrophile.
Q3: What are the key safety precautions I should take during this synthesis?
A3: This synthesis involves several hazardous materials and requires strict adherence to safety protocols:
-
Corrosive Reagents: Phosphorus oxychloride, phosphorus pentachloride, and oleum are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Toxic Vapors: The reaction can release toxic vapors. Ensure adequate ventilation at all times.
-
Exothermic Reactions: The quenching of the reaction mixture with water/ice is highly exothermic and can cause splattering. Perform this step slowly and with caution in an ice bath.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for confirming the substitution pattern on the pyrimidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
Chromatographic Methods (GC or HPLC): To quantify the purity and detect any minor impurities.
Conclusion
The synthesis of this compound, while challenging, can be successfully achieved with careful attention to reaction conditions and a thorough understanding of the potential side reactions. This guide provides a framework for troubleshooting common issues and is intended to support researchers in obtaining a high-quality product. For further assistance, please consult the referenced literature.
References
- U.S. Patent 5,898,073, "Process for the preparation of 2,4,6-trichloropyrimidine," issued April 27, 1999.
- U.S. Patent 5,712,394, "Process for preparing 2,4,6-trichloropyrimidine," issued January 27, 1998.
-
Reaction between iodine and oleum. (2017, October 5). YouTube. [Link]
Sources
Purification challenges of 2,4,6-Trichloro-5-iodopyrimidine
Technical Support Center: Purification of 2,4,6-Trichloro-5-iodopyrimidine
Topic: Troubleshooting Purification Challenges for this compound Content Type: Technical Support Hub (FAQs & Protocols) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for halogenated pyrimidines. You are likely working with This compound , a high-value scaffold for functionalizing pyrimidines at the C2, C4, and C6 positions via nucleophilic aromatic substitution (
The Core Challenge: This molecule presents a "stability paradox." The three chlorine atoms make the ring highly electron-deficient, activating the C5-position for metal-halogen exchange.[1] However, this same electron deficiency makes the C-Cl bonds (particularly at C4 and C6) extremely susceptible to hydrolysis, while the C-I bond is prone to photolytic or acid-catalyzed cleavage during purification.[1]
This guide addresses the three most common failure modes: Hydrolytic Degradation , Chromatographic Decomposition , and Separation Inefficiency .[1]
Module 1: Hydrolytic Instability (The "Pink/Yellow" Problem)
User Question: “My crude reaction mixture was pale yellow, but after aqueous workup, the organic layer turned pink/red and the pH dropped. Yield was significantly lower than expected. What happened?”
Technical Diagnosis:
You likely encountered hydrolytic degradation .[1] The 2,4,6-trichloro substitution pattern renders the pyrimidine ring highly electrophilic.[1] Prolonged contact with water—especially if the aqueous phase is not strictly neutral or cold—initiates
Troubleshooting Protocol: The "Cold & Fast" Workup
To mitigate hydrolysis, you must minimize the residence time of the molecule in the aqueous phase.[1]
-
Quench: Use saturated aqueous Sodium Thiosulfate (
) to quench unreacted iodinating agents (NIS or ICl), but cool it to 0°C before addition.[1] -
Extraction: Use Dichloromethane (DCM) rather than Ethyl Acetate. DCM separates faster and carries less water.[1]
-
Drying: Do not rely solely on brine.[1] Immediately dry the organic layer over Anhydrous Magnesium Sulfate (
). -
Buffer: If your synthesis involved acidic conditions (e.g., TFA), wash with a cold, dilute Phosphate Buffer (pH 7.[1]0) instead of water.[2][3]
Visualization: Safe Workup Decision Tree
Caption: Optimized workup flow to prevent hydrolytic cleavage of C-Cl bonds.
Module 2: Chromatographic Degradation
User Question: “I spot the crude on TLC and see a distinct spot (Rf ~0.6 in 10% EtOAc/Hex). But when I run the flash column, the product streaks, and I recover a fraction of the mass. The silica turns slightly yellow.”
Technical Diagnosis: This is a classic case of Silica-Induced Dehalogenation . Standard silica gel is slightly acidic (pH 5.5–6.0).
-
Acid Sensitivity: The acidity can catalyze the cleavage of the C-I bond or promote hydrolysis of the C-Cl bonds on the column.
-
Lewis Acid Sites: Metal impurities in lower-grade silica can act as Lewis acids, coordinating with the pyrimidine nitrogens and causing irreversible adsorption (streaking).
Troubleshooting Protocol: Neutralizing the Stationary Phase
Do not use standard silica gel directly.[1] You must passivate the surface hydroxyl groups.
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Neutralized Silica or Neutral Alumina |
| Modifier | None | 1% Triethylamine (Et3N) in eluent |
| Loading | Solid load (DCM evaporation) | Liquid load (Minimal DCM/Hexane) |
| Elution Time | > 30 minutes | < 15 minutes (Flash chromatography) |
Step-by-Step Column Preparation:
-
Slurry the silica gel in your starting eluent (e.g., 100% Hexanes) containing 1% Triethylamine .[1]
-
Pour the column and flush with 2 column volumes of the same buffer.
-
Load your sample.[1]
-
Run the gradient (e.g., 0%
5% EtOAc in Hexanes).[1] Note: The product is very non-polar.
Module 3: Separation Efficiency (Removing Starting Material)
User Question: “I cannot separate the product from the starting material (2,4,6-trichloropyrimidine). They co-elute on the column.”
Technical Diagnosis: The starting material (2,4,6-trichloropyrimidine) and the product (this compound) have nearly identical polarity.[1] The iodine atom adds lipophilicity but also polarizability, often resulting in overlapping Rf values on silica.[1] Chromatographic separation is inefficient and leads to yield loss.
Troubleshooting Protocol: Recrystallization over Chromatography
Exploit the difference in crystal lattice energy rather than polarity. The heavy iodine atom significantly alters the packing efficiency and melting point compared to the trichloro-precursor.[1]
Recommended Recrystallization System:
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform (
). -
Solvent B (Anti-Solvent): Hexanes or n-Heptane.[1]
Procedure:
-
Dissolve the crude solid in the minimum amount of warm DCM (
). -
Slowly add Hexanes dropwise until persistent turbidity is observed.
-
Add a few drops of DCM to clear the solution.
-
Allow to cool slowly to room temperature, then to
(fridge), then (freezer). -
Result: The iodinated product (higher MW, better stacking) typically crystallizes out, while the non-iodinated starting material remains in the mother liquor.[1]
Visualization: Purification Decision Matrix
Caption: Decision matrix for selecting the purification method based on TLC analysis.
References
-
Synthesis of Halogenated Pyrimidines
-
Source: BenchChem Technical Guides.[1] "An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine." (Provides parallel workflow for iodination and workup of activated pyrimidines).
-
-
Hydrolytic Stability of Chloropyrimidines
-
Purification Strategies for Nitrogen Heterocycles
-
Source: Google Patents US5898073A.[1] "Process for the preparation of 2,4,6-trichloropyrimidine." (Discusses the need for anhydrous workup and distillation/crystallization over chromatography).
- URL
-
Sources
- 1. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,4,6-Trichloro-5-iodopyrimidine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2,4,6-trichloro-5-iodopyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, yet challenging, building block in their synthetic campaigns. Here, we address common experimental hurdles through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Understanding the Substrate: Reactivity and Selectivity
The key to successfully using this compound is understanding the differential reactivity of its five potential reaction sites. The carbon-iodine bond at the C5 position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-chlorine bonds. Furthermore, the chloro groups themselves have a reactivity hierarchy, primarily dictated by the electronic environment of the electron-deficient pyrimidine ring.
General Reactivity Order: C5-I >> C4-Cl ≈ C6-Cl > C2-Cl
This inherent selectivity allows for a stepwise functionalization strategy, beginning with the C5-iodo position under milder conditions, followed by coupling at the more reactive C4/C6 chloro positions, and finally at the most resilient C2 chloro position, which often requires more forcing conditions. The electron-deficient nature of the pyrimidine ring generally makes even the chloro-substituents more reactive in Suzuki couplings than analogous chloroarenes.[1]
Sources
Technical Support Center: 2,4,6-Trichloro-5-iodopyrimidine (TCIP)
Status: Operational Role: Senior Application Scientist Subject: Stability, Decomposition Pathways, and Handling Protocols
Executive Summary
2,4,6-Trichloro-5-iodopyrimidine (TCIP) is a high-value heterocyclic scaffold used extensively in the synthesis of functionalized pyrimidines for oncology and antiviral research. Its utility lies in its orthogonal reactivity : the three chlorides and one iodide offer four distinct sites for diversification.
However, this high reactivity translates to significant stability challenges. TCIP is an "electrophilic sponge," susceptible to rapid hydrolytic degradation and photolytic deiodination. This guide provides the mechanistic insight and troubleshooting protocols necessary to maintain compound integrity.
Module 1: Hydrolytic & Solvolytic Instability
The Issue: Users frequently report "disappearing purity" during storage in solution or unexpected peaks during LC-MS analysis.
The Cause: Nucleophilic Aromatic Substitution (
Mechanistic Insight: The Regioselectivity Rule
The pyrimidine ring is electron-deficient, activated by the two nitrogen atoms. The presence of three electron-withdrawing chlorines and the iodine atom makes the ring highly susceptible to nucleophilic attack by water (hydrolysis) or alcoholic solvents (solvolysis).
The Hierarchy of Reactivity:
-
C4 and C6 Positions: These are the most electrophilic sites. They are para to one nitrogen and ortho to the other. The C5-iodine atom further activates these positions via inductive electron withdrawal, although its steric bulk can occasionally retard attack compared to C5-H analogs.
-
C2 Position: Less reactive than C4/C6 but still susceptible.
-
C5 Position: The C-I bond is generally stable to
conditions but susceptible to metal-catalyzed coupling or photolysis.
Key Takeaway: In aqueous media, the C4-hydroxyl species is the primary degradation product, followed by the 2,4-dihydroxy species upon prolonged exposure.
Visualization: Decomposition Pathways
Figure 1: Primary decomposition pathways showing regioselective hydrolysis (Red), solvolysis (Yellow), and photolysis (Green).
Module 2: Photolytic Deiodination
The Issue: The white/off-white solid turns purple or brown during storage. The Cause: Homolytic cleavage of the C-I bond.
The Carbon-Iodine bond is the weakest bond in the molecule (Bond Dissociation Energy
Prevention Protocol:
-
Amber Glass: Mandatory for all storage.
-
Foil Wrapping: Reaction flasks must be wrapped in aluminum foil during setup and execution unless photochemistry is intended.
Module 3: Troubleshooting & Diagnostics (FAQ)
Diagnostic Table: LC-MS Mass Shift Interpretation
Use this table to identify impurities based on the mass difference (
| Observed Mass Shift ( | Likely Identity | Cause |
| -18.5 Da | Hydrolysis (Mono) | Loss of Cl (-35.5) + Gain of OH (+17). Indicates moisture contamination. |
| -37.0 Da | Hydrolysis (Di) | Loss of 2x Cl + Gain of 2x OH. Extended water exposure. |
| -4.5 Da | Methoxylation | Loss of Cl (-35.5) + Gain of OMe (+31). Reaction run in MeOH or quenched with MeOH. |
| -126 Da | De-iodination | Loss of I (-127) + Gain of H (+1). Photolysis or reductive side-reaction. |
| +16 Da | N-Oxide / Oxidation | Rare. Usually requires strong oxidants (e.g., mCPBA). |
FAQ: Common User Scenarios
Q1: "I dissolved TCIP in DMSO for a stock solution, and it degraded overnight. Why?" A: DMSO is hygroscopic. Even "anhydrous" DMSO can contain enough water to initiate hydrolysis at the highly reactive C4 position. Furthermore, DMSO can act as an oxidant or nucleophile under thermal stress.
-
Solution: Use anhydrous DMF or DMAc for stock solutions and use them immediately. Do not store stock solutions; prepare fresh.
Q2: "Can I use Methanol or Ethanol as a solvent for nucleophilic substitution?" A: Generally, No . Primary alcohols are nucleophilic enough to compete with your desired amine or thiol nucleophile, leading to solvolysis byproducts (e.g., 4-methoxy-2,6-dichloro-5-iodopyrimidine).
-
Solution: Use aprotic solvents like THF, Dioxane, or Acetonitrile. If an alcohol is required for solubility, use a bulky alcohol like Isopropanol (sterically hindered) or ensure your desired nucleophile is vastly more reactive and in excess.
Q3: "My Suzuki coupling at C-5 failed, and I see de-iodinated starting material." A: This is "Protodeiodination." It competes with the oxidative addition step of the catalytic cycle.
-
Solution:
-
Use a catalyst with rapid oxidative addition kinetics (e.g., Pd(dppf)Cl2 or Pd-XPhos).
-
Ensure strictly anhydrous conditions (water can serve as a proton source).
-
Avoid strong reductants in the reaction mixture.
-
Module 4: Experimental Protocols
Protocol A: Safe Quenching of TCIP Reactions
Do not simply dump the reaction into water, as this may precipitate hydrolyzed impurities alongside your product.
-
Cool: Chill the reaction mixture to 0°C.
-
Dilute: Dilute with an inert organic solvent (EtOAc or DCM).
-
Wash: Perform a rapid wash with cold saturated
or water.-
Why? Neutral/mildly acidic washes prevent the runaway basic hydrolysis that occurs if you use NaOH.
-
-
Dry: Immediately dry the organic layer over
and concentrate. Do not leave the compound in contact with the aqueous phase.
Protocol B: Long-Term Storage
To maintain >98% purity over 6+ months:
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Purge with Argon or Nitrogen before sealing.
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
References
-
BenchChem Technical Support. (2025).[1][3] Optimizing Regioselectivity in 2,4,5-Trichloropyrimidine Reactions. Retrieved from
-
ResearchGate. (2025).[3][4] Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from
-
Beilstein Journals. (2010). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from
-
ICH Guidelines. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from
-
ChemicalBook. (2025).[3][4] 2,4,6-Trichloropyrimidine Safety Data Sheet. Retrieved from
Sources
How to avoid dehalogenation of 2,4,6-Trichloro-5-iodopyrimidine
Executive Summary
2,4,6-Trichloro-5-iodopyrimidine (CAS: 1209-03-6) is a high-value scaffold due to its "orthogonal" reactivity.[1] It possesses four halogen handles: three "hard" electrophilic sites (Chlorines at C2, C4, C6) and one "soft" site for metallation (Iodine at C5).[1]
The Core Challenge: The primary failure mode with this molecule is unintended deiodination (loss of the C5-iodine) or loss of regiocontrol (scrambling of chlorines).[1] This guide provides protocol adjustments to prevent these specific degradation pathways.
Module 1: Preventing Deiodination During Metal-Halogen Exchange
Issue: Users report obtaining the deiodinated product (2,4,6-trichloropyrimidine) instead of the desired C5-functionalized product after treating with organolithiums.
Root Cause:
-
Protonation: The lithiated intermediate (5-lithio-2,4,6-trichloropyrimidine) is extremely basic.[1] Even trace moisture (ppm levels) in the solvent or atmosphere will protonate it immediately.[1]
-
Nucleophilic Attack: Standard
-BuLi is a strong nucleophile. It may attack the C4/C6 positions via before effecting the Iodine-Lithium exchange, leading to complex mixtures.[1]
Corrective Protocol:
| Parameter | Standard (Risky) | Optimized (Recommended) | Technical Rationale |
| Reagent | Grignard reagents are less nucleophilic than Li-reagents, preventing attack at C4/C6 while selectively exchanging the "soft" Iodine.[1] | ||
| Temperature | -78°C to RT | -78°C to -40°C | The metallated species is thermally unstable.[1] Above -40°C, it may undergo "Wurtz-type" homocoupling or elimination.[1] |
| Quenching | Standard addition | Inverse Addition | Cannulate the lithiated species into the electrophile solution to minimize the time the reactive anion spends in the absence of a capture agent.[1] |
Q: Why did my Iodine disappear during Suzuki coupling?
A: This is Reductive Deiodination . It occurs when the oxidative addition of Pd into the C-I bond is successful, but the transmetallation is slow.[1] The Pd-intermediate then undergoes
-
Fix: Switch to non-protic polar solvents (DMF, DMAc) instead of MeOH/EtOH. Use bases like
or rather than alkoxides.
Module 2: Regiocontrol in Nucleophilic Substitution ( )
Issue: "I am trying to replace the Chlorine at C4, but I see mixtures of C2 and C4 substitution, or loss of the Iodine."
The Reactivity Hierarchy: You must respect the electronic bias of the pyrimidine ring.[1]
-
C5-Iodine: Reactive to Metals (Pd, Li, Mg).[1] Inert to Nucleophiles.
-
C4/C6-Chlorine: Most reactive to Nucleophiles (
). -
C2-Chlorine: Least reactive to Nucleophiles (requires higher temp/stronger force).
Troubleshooting Steps:
-
To functionalize C4 only: Perform the reaction at 0°C to Room Temperature . Do not heat. Heating activates the C2 position.[1]
-
To avoid Deiodination during
: Avoid using nucleophiles that can act as single-electron transfer (SET) reducing agents (e.g., certain thiolates or excess sodium metal).[1] Ensure the reaction mixture is not exposed to UV light, which can homolyze the C-I bond.[1]
Module 3: Storage & Handling Guidelines
Q: Is the material light sensitive? A: Yes. Carbon-Iodine bonds are weak and susceptible to photolytic cleavage.
-
Protocol: Store in amber vials wrapped in aluminum foil.
Q: Can I store it in the fridge? A: Yes, but with a caveat.
-
Risk: Removing a cold bottle and opening it in humid air causes condensation. Water will hydrolyze the C4-Chlorine to a hydroxyl group (tautomerizing to the pyrimidone).[1]
-
Protocol: Store at -20°C or 4°C. Allow to warm to Room Temperature in a desiccator for 1 hour before opening.
Visualizing the Pathways
Figure 1: Decision Matrix for Chemoselective Functionalization
This flowchart guides you through selecting the correct conditions to preserve the halogen you don't want to react.[1]
Caption: Hierarchy of reactivity. To preserve Iodine, avoid nucleophilic conditions that double as reducing environments.[1] To preserve Chlorine, use non-nucleophilic metallation agents.[1]
Figure 2: The Mechanism of Failure (Deiodination)
Understanding how the Iodine is lost helps you prevent it.[1]
Caption: The competition between functionalization and protonation. The R-Metal species is a "proton sponge"; anhydrous technique is non-negotiable.[1]
References
-
Knochel, P., et al. (2007).[1] "The Mechanism of Lithium-Halogen Exchange." Princeton University / Macmillan Group Meetings. (Describes the superiority of exchange rates I > Br > Cl and the kinetic control required). 2[1][3][4][5][6][7][8][9][10]
-
Ramakrishna, D. S., et al. (2022).[1] "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde." Journal of the Serbian Chemical Society. (Establishes the regioselectivity rules for trichloropyrimidines: C4/C6 > C2). [1][3][4][5][7][9][10]
-
Thermo Fisher Scientific. (2025). "Safety Data Sheet: 2,4,6-Trichloropyrimidine." (Provides storage, stability, and incompatibility data).[1][3][6][8][11][12] 8[1][3][4][5][6][7][8][9][10][2]
-
Wikipedia. "Metal–halogen exchange."[1] (General mechanism and kinetics: I > Br > Cl).[1][9] 9[1][3][4][5][7][9][10]
Sources
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. www3.paho.org [www3.paho.org]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Stability and Storage | Tocris Bioscience [tocris.com]
Technical Support Center: Scaling Synthesis of 2,4,6-Trichloro-5-iodopyrimidine
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Scale-up Protocols, Troubleshooting, and Safety for Pyrimidine Halogenation
Introduction: The Scale-Up Challenge
You are likely accessing this guide because your bench-scale synthesis of 2,4,6-Trichloro-5-iodopyrimidine (TCIP) —a critical electrophilic scaffold for antiviral and anticancer nucleoside analogs—has failed during transition to the kilogram scale.
The transition from gram to kilogram scale for this molecule introduces three non-linear variables:
-
Thermal Runaway: The chlorination of 5-iodobarbituric acid with phosphoryl chloride (
) is highly exothermic. -
Quench Hazards: Hydrolysis of excess
generates massive quantities of HCl gas and heat, often leading to "volcano" eruptions in scale-up reactors. -
Product Instability: The C4-chlorine atom is highly labile. Improper quenching pH or temperature will hydrolyze your product back to a pyrimidone impurity, destroying yield.
This guide provides self-validating protocols and troubleshooting logic to navigate these risks.
Module 1: Synthetic Route & Stoichiometry
The Validated Pathway: Do not attempt to iodinate 2,4,6-trichloropyrimidine directly. The electron-deficient ring resists electrophilic iodination. The only robust scale-up route is the chlorodehydroxylation of 5-iodobarbituric acid .
Reaction Scheme
-
Precursor: 5-Iodobarbituric acid (dried to
water content). -
Reagent:
(Solvent & Reagent). -
Catalyst:
-Dimethylaniline ( ). Note: This is superior to pyridine for scale-up due to higher boiling point and lower volatility. -
Booster: Phosphorus Pentachloride (
). Required for the 5-iodo derivative due to inductive deactivation.
Stoichiometry Table (1.0 kg Batch Basis)
| Component | Role | Eq. | Mass/Vol | Critical Parameter |
| 5-Iodobarbituric Acid | Substrate | 1.0 | 1.0 kg | Must be dry. Water reacts violently with |
| Reagent/Solvent | 6.0 - 8.0 | ~2.5 L | Freshly distilled if yellow. Hydrolyzed | |
| Chlorination Booster | 0.5 - 1.0 | ~0.4 kg | Add as solid. Essential to drive reaction to completion. | |
| Catalyst | 0.8 - 1.0 | ~0.4 L | Controls HCl evolution rate. |
Module 2: Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a black tar/solid block."
Diagnosis: Thermal decomposition or polymerization caused by "hot spots."
The Science: The reaction between the enol form of barbituric acid and
-
Stirring: Use an overhead impeller with high torque, not a magnetic stir bar.
-
Addition Order: Do not add solid barbituric acid to hot
.-
Protocol: Slurry the 5-iodobarbituric acid in
at room temperature. Add dropwise (exotherm control). Heat gradually to reflux ( ).
-
Issue 2: "I see a 'monohydroxy' impurity (approx. 5-10%) by HPLC."
Diagnosis: Incomplete chlorination due to the "5-Iodo Effect."
The Science: The iodine atom at C5 is electron-withdrawing but also sterically bulky. It deactivates the C4/C6 positions, making the final chlorination difficult.
-
The
Spike: Add 0.5 equivalents of to the reaction mixture after 2 hours of reflux. is a more aggressive chlorinating agent than and will drive the conversion of the final hydroxyl group.
Issue 3: "Yield dropped by 40% during workup (Hydrolysis)."
Diagnosis: The "Inverse Quench" rule was violated, or the pH drifted.
The Science: TCIP is an electrophile. In water, especially acidic water (generated by
-
Never add water to the reaction.
-
Always add the reaction mixture slowly into a cold (
), well-stirred water/ice mixture. -
Buffer: Quench into a slurry of ice and
(sodium bicarbonate) to neutralize HCl immediately.
Module 3: Critical Safety Workflows
The following diagram outlines the mandatory safety decision tree for quenching
Figure 1: The "Inverse Quench" Protocol. Removing excess
Module 4: Validated Experimental Protocol (Scale-Up)
Objective: Synthesis of 100g this compound.
-
Setup: 1L 3-neck flask, overhead mechanical stirrer (Teflon blade), reflux condenser with
drying tube, internal temperature probe, dropping funnel. -
Charging: Charge 5-iodobarbituric acid (100 g, 0.39 mol) and
(40 g, 0.19 mol). Add (250 mL). The mixture will be a thick slurry. -
Activation: Add
-dimethylaniline (35 mL) dropwise over 15 minutes. Expect a mild exotherm. -
Reaction: Heat the mixture to reflux (
). The slurry will dissolve into a dark solution. Maintain reflux for 4–6 hours.-
Checkpoint: Take an aliquot, quench in mini-vial (EtOAc/Water), and check HPLC. Disappearance of starting material is not enough; check for the disappearance of the mono-chloro intermediate.
-
-
Workup (The "Strip & Quench"):
-
Cool to
. Switch condenser to distillation mode. -
Apply vacuum (gradually) to distill off approx. 70% of the excess
. Recycle this for the next batch. -
Cool the thick residue to
. Dilute with Ethyl Acetate (300 mL). -
Inverse Quench: Pour the EtOAc solution slowly into a stirred beaker containing Crushed Ice (500 g) and
. Keep internal temp .
-
-
Isolation: Separate organic layer immediately. Wash with cold brine. Dry over
. -
Purification: Evaporate solvent. The crude solid can be recrystallized from Hexane or purified by Sublimation (
at 0.5 mmHg) for ultra-high purity (>99.5%).
References
-
Process for preparing 2,4,6-trichloropyrimidine. Google Patents. US Patent 5,712,394. (Describes the base-catalyzed chlorination of barbituric acids). Link
-
Method for preparing 2,4,6-trichloro pyrimidine. Google Patents. CN Patent 100497318C. (Details the POCl3/Dimethylaniline stoichiometry). Link
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 2012, 17(4), 4533-4544.[1][2] (Discusses safety and stoichiometry for pyrimidine scale-up). Link
-
Safety issues in scale-up of chemical processes. Curr Opin Drug Discov Devel. 2001 Nov;4(6):834-9.[3] (General reference for thermal hazards in scale-up). Link
Sources
2,4,6-Trichloro-5-iodopyrimidine stability and storage issues
Topic: Stability, Storage, and Reactivity Troubleshooting
Introduction
Welcome to the technical support hub for 2,4,6-Trichloro-5-iodopyrimidine (TCIP) . This guide addresses the specific stability challenges associated with this highly functionalized scaffold. TCIP is a critical intermediate for synthesizing polysubstituted pyrimidines via nucleophilic aromatic substitution (
Module 1: Critical Storage Protocols (Pre-Experiment)
The Golden Rule: TCIP is a "use-immediately" or "deep-freeze" compound.[1] Degradation is often silent until the moment of reaction failure.[1]
Storage Decision Matrix
Use this logic flow to determine the optimal storage condition for your specific batch.
Figure 1: Decision matrix for preserving TCIP integrity upon receipt and after opening.
Protocol 1.1: The "Inert-Dark-Cold" Standard
To maximize shelf life, you must mitigate three degradation vectors simultaneously:
-
Photolysis (The Iodine Issue): The C-I bond at the 5-position is weak (
).[1] Exposure to UV or ambient lab light causes homolytic cleavage, releasing iodine radicals ( ) and generating radical byproducts.[1]-
Action: Always wrap vials in aluminum foil, even inside the fridge.[1]
-
-
Hydrolysis (The Chlorine Issue): The C4 and C6 positions are highly electrophilic.[1] Atmospheric moisture attacks these carbons, displacing chloride and forming chemically inert hydroxypyrimidines (tautomerizing to pyrimidones) and HCl gas.[1]
-
Thermal Decomposition:
-
Action: Maintain at -20°C .
-
Module 2: Troubleshooting Degradation (During Experiment)
If your reaction yield is low or the starting material looks suspicious, perform these checks immediately.
Visual & Physical Inspection[1][2][3]
| Observation | Diagnosis | Chemical Mechanism | Corrective Action |
| Color: Off-white / Beige | Normal | N/A | Proceed with experiment. |
| Color: Yellow / Brown | Oxidation / Photolysis | Liberation of elemental Iodine ( | Purify via recrystallization (hexane/EtOAc) or sublimation if purity is critical.[1] |
| Texture: Sticky / Clumped | Partial Hydrolysis | Formation of hygroscopic HCl salts on the crystal surface.[1] | Dry under high vacuum ( |
| Smell: Acrid / Acidic | Severe Hydrolysis | Release of HCl gas.[1] | Discard. The material is likely compromised beyond simple purification.[1] |
Analytical QC Protocol (NMR/LCMS)
FAQ: "My LCMS shows a mass of M-18. Is this an impurity?" Answer: Yes. This is the hallmark of hydrolysis.[1]
FAQ: "How do I distinguish the hydrolysis product by NMR?" Answer:
-
Solvent Choice: Do NOT use
that has been sitting out (often acidic/wet).[1] Use dry .[1] -
The Signal: TCIP has zero protons on the ring.[1] The pure compound spectrum should be empty (except for solvent/impurities).[1]
-
The Artifact: If you see a broad singlet around
, this is the N-H proton of the pyrimidone tautomer (hydrolysis product).[1]
Module 3: Reactivity & Handling FAQs
Regioselectivity in Reactions
Q: I am reacting TCIP with an amine. Which chlorine is displaced first? A: In this compound, the C4 (and equivalent C6) position is generally the primary site of attack, but the C2 position can compete depending on the nucleophile and conditions.[1]
-
Electronic Factor: The ring nitrogens activate the C2, C4, and C6 positions.[1] The C4/C6 positions are typically more reactive towards nucleophilic attack in pyrimidines due to the stabilization of the Meisenheimer intermediate (para-quinoid resonance structure).[1]
-
Steric Factor: The 5-Iodo group is bulky.[1] This steric hindrance can retard attack at the adjacent C4/C6 positions, potentially allowing C2 attack to compete more than in unsubstituted trichloropyrimidine.[1]
-
Guideline: Assume a mixture of isomers (C4-substituted vs. C2-substituted) will form. You must verify regiochemistry (e.g., via NOE or HMBC NMR) after the first substitution.[1]
Figure 2: Competitive substitution pathways. The 5-Iodo group sterically impacts the C4 position.
Safety & Handling
Q: Is this compound a lachrymator? A: While not classified strictly as a lachrymator like benzyl bromide, halopyrimidines are potent mucous membrane irritants and potential vesicants (blister agents).[1]
-
Protocol: Handle only in a fume hood.
-
PPE: Double nitrile gloves are recommended.[1] If the solid touches skin, wash with soap and water for 15 minutes immediately; the lipophilic nature allows it to penetrate the epidermis efficiently.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1137576, this compound. Retrieved from [Link]
- Arvanitis, E. A., et al. (2016).Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidines. Journal of Organic Chemistry. (General reactivity context for trichloropyrimidines).
-
Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of pyrimidines via halogen-metal exchange.[1] Chemistry – A European Journal.[1] (Context for C-I bond reactivity and lithiation stability).
Sources
Effect of solvent on the reactivity of 2,4,6-Trichloro-5-iodopyrimidine
Topic: Solvent Effects on 2,4,6-Trichloro-5-iodopyrimidine Reactivity
Ticket ID: PYR-5-I-SOLV-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Safety Directive
User Warning: You are working with This compound (CAS: 3764-01-0).[1] Hazard Alert: This compound is classified as Acute Tox. 1 (Fatal in contact with skin) and Acute Tox. 2 (Fatal if swallowed) [1].[1]
-
Mandatory PPE: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves.[1] Do not use latex.
-
Fume Hood: All solvent manipulations must occur in a certified fume hood to prevent inhalation of vapors or dust.[1]
Technical Overview:
The reactivity of this compound is governed by a "tug-of-war" between the electronically deficient pyrimidine ring (favoring Nucleophilic Aromatic Substitution,
Reactivity & Solvent Decision Matrix
The following diagram visualizes the reactivity hierarchy and how solvent classes dictate the reaction outcome. Use this to select your solvent system.
Figure 1: Decision tree for solvent selection based on the desired reaction pathway (Substitution vs. Coupling).[1]
Troubleshooting Guide (FAQ Format)
Module A: Nucleophilic Aromatic Substitution (
)
Q1: I am trying to substitute at C4, but I am seeing significant C2 substitution or a mixture. How do I fix this?
-
Root Cause: The "Dichotomy of Regioselectivity."[2] While C4 is electronically favored (para-like resonance), polar solvents stabilize the transition state for C2 attack, especially with hard nucleophiles (alkoxides) or at higher temperatures [2].[1]
-
The Fix: Switch to a non-polar, non-coordinating solvent (e.g., THF, DCM, or Toluene).[1]
-
Mechanism: In non-polar solvents, the reaction relies on tight ion-pairing.[1] The nucleophile attacks the most accessible and electrophilic site (C4) under kinetic control.[1]
-
Protocol Adjustment: Lower the temperature to -78°C or -40°C. Add the nucleophile slowly.
-
Reference Data: | Solvent | Dielectric Constant (
) | C4:C2 Ratio (Typical) | Reaction Rate | | :--- | :--- | :--- | :--- | | Toluene | 2.4 | > 95:5 | Slow | | THF | 7.5 | ~ 90:10 | Moderate | | DMF | 38.0 | ~ 60:40 | Fast |[1]
-
Q2: My reaction yield is low, and I see a peak corresponding to [M-Cl+OH] (Hydrolysis).
-
Root Cause: Hygroscopic solvents. This compound is extremely sensitive to moisture.[1] In polar aprotic solvents like DMF or DMSO, even trace water (0.1%) acts as a potent nucleophile, displacing the C4-chlorine to form the 4-hydroxy tautomer (uracil derivative) [3].[1]
-
The Fix:
Module B: Cross-Coupling (Suzuki/Sonogashira)
Q3: During Suzuki coupling at C5-I, I am losing the Chlorines (Protodehalogenation) or coupling at C4-Cl.
-
Root Cause: "Over-activation" by the solvent system.[1]
-
Protodehalogenation:[1] Often occurs in alcoholic solvents (MeOH, EtOH) where the solvent acts as a hydride source via
-hydride elimination from a Pd-alkoxide intermediate.[1] -
C4-Cl Coupling: Polar solvents (DMF/Water) enhance the rate of oxidative addition into the C-Cl bond, reducing the chemoselectivity window between C-I and C-Cl [4].[1]
-
-
The Fix: Use Anhydrous THF or Toluene .
-
Why? These solvents do not support hydride transfer mechanisms as easily as alcohols.[1] They also widen the reactivity gap between C-I and C-Cl, ensuring the Pd catalyst inserts only into the C-I bond.
-
Catalyst Tip: Use
or .[1] Avoid highly active catalysts like /XPhos unless C-Cl activation is desired.[1]
-
Module C: Solubility & Handling
Q4: The starting material is not dissolving in Toluene/Hexane. Can I heat it?
-
Recommendation: Yes, but with caution.
-
This compound has limited solubility in cold non-polar alkanes (Hexane/Heptane).[1]
-
Preferred Solvent: Dichloromethane (DCM) or Chloroform .[1] These dissolve the compound instantly at room temperature and maintain high regioselectivity for
reactions. -
Warning: Do not heat above 60°C in nucleophilic solvents (alcohols) without expecting solvolysis (exchange of Cl for OR).[1]
-
Validated Experimental Protocol: Regioselective C4-Amination
Objective: Selective mono-amination at the C4 position while preserving C2-Cl and C5-I.[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Morpholine (1.0 equiv)[1]
-
Base: DIPEA (1.1 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Workflow:
-
Dissolution: Charge a flame-dried flask with the pyrimidine substrate and anhydrous THF under
atmosphere. -
Cooling: Cool the solution to 0°C (Ice/Water bath). Note: Do not skip this. Room temperature promotes bis-substitution.[1]
-
Addition: Mix Morpholine and DIPEA in a separate vial with minimal THF. Add this mixture dropwise over 15 minutes.
-
Reasoning: Keeping the nucleophile concentration low relative to the substrate favors mono-substitution (Kinetic control).[1]
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[1]
-
Success Indicator: Disappearance of starting material; formation of a single major peak.
-
Failure Indicator: Appearance of a second product peak (C2 isomer or C2,C4-bis-product).[1]
-
-
Quench: Dilute with Water/Brine and extract immediately with EtOAc. Do not let the reaction sit in the basic aqueous phase to prevent hydrolysis.
References
-
PubChem. (n.d.).[1][3] 2,4,6-Trichloropyrimidine | C4HCl3N2 - Safety and Hazards. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]
-
Dichotomy in Regioselectivity of SNAr Reactions. (2024). WuXi AppTec - QM Magic Class Chapter 48. Retrieved January 30, 2026, from [Link]
-
Luo, Y., et al. (2019).[1] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH).[1] Retrieved January 30, 2026, from [Link]
-
Besselièvre, F., et al. (2006).[1] Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron Letters/ResearchGate.[1] Retrieved January 30, 2026, from [Link]
Sources
- 1. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2,4,6-Trichloro-5-iodopyrimidine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of successful research. Halogenated pyrimidines, in particular, serve as versatile building blocks in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth analysis of 2,4,6-Trichloro-5-iodopyrimidine, focusing on the definitive role of Nuclear Magnetic Resonance (NMR) spectroscopy in its structural elucidation. We will compare the insights gained from ¹H and ¹³C NMR with those from alternative analytical techniques, providing the causal logic behind experimental choices and a robust protocol for obtaining high-fidelity data.
The Decisive Power of NMR for Polysubstituted Pyrimidines
While several analytical techniques can provide valuable data, NMR spectroscopy stands as the gold standard for the complete structural determination of complex organic molecules like this compound.[1] Mass spectrometry (MS), for instance, can confirm the molecular weight and the presence of chlorine atoms through characteristic isotopic patterns, but it cannot definitively distinguish between isomers. Infrared (IR) spectroscopy can identify the vibrations of the pyrimidine core but offers little information about the specific substitution pattern.[2] NMR, however, provides a direct map of the carbon and proton framework, revealing the precise connectivity and electronic environment of each atom within the molecule.[1][3]
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
¹H NMR Analysis: The Sound of Silence
A foundational principle of ¹H NMR is that it detects hydrogen nuclei (protons). In the structure of this compound, every position on the pyrimidine ring is substituted with a halogen (chlorine or iodine). Consequently, there are no protons directly attached to the aromatic core.
Expected Observation: The ¹H NMR spectrum of a pure sample of this compound, recorded in an aprotic deuterated solvent such as chloroform-d (CDCl₃), is predicted to show no signals attributable to the compound. The only visible peak would be the residual, non-deuterated solvent signal (e.g., CHCl₃ at ~7.26 ppm).
This "silent" spectrum is, in itself, a powerful piece of diagnostic information. For comparison, the closely related precursor, 2,4,6-Trichloropyrimidine, possesses a proton at the C5 position and exhibits a distinct singlet in its ¹H NMR spectrum at approximately 7.39 ppm (in CDCl₃).[4] The absence of this signal in the target molecule's spectrum provides compelling evidence that the C5 position has been successfully substituted.
¹³C NMR Analysis: The Definitive Fingerprint
The true structural confirmation comes from the proton-decoupled ¹³C NMR spectrum. Each unique carbon atom in the molecule will produce a distinct signal, with its chemical shift (δ) being highly sensitive to its electronic environment.[1]
For this compound, we expect to observe four distinct signals in the aromatic region of the ¹³C NMR spectrum, corresponding to the four carbon atoms of the pyrimidine ring (C2, C4, C5, and C6).
-
Symmetry Considerations: In the symmetric precursor 2,4,6-Trichloropyrimidine, the C4 and C6 carbons are chemically equivalent and thus produce a single signal. The introduction of the iodine atom at C5 breaks this symmetry, making C4 and C6 inequivalent and forcing them to resonate at slightly different chemical shifts.
-
Substituent Effects:
-
Chlorine: The three electronegative chlorine atoms at positions 2, 4, and 6 will deshield the attached carbons, causing them to appear at a downfield (higher ppm) chemical shift.
-
Iodine (Heavy Atom Effect): The iodine atom at C5 introduces a significant "heavy atom effect." This effect causes strong shielding of the directly attached carbon (C5), shifting its resonance significantly upfield (lower ppm) compared to what would be expected based on electronegativity alone.
-
Based on these principles, the predicted ¹³C NMR chemical shifts are summarized below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~160 - 165 | Attached to two nitrogen atoms and one chlorine atom; expected to be significantly deshielded. |
| C4 / C6 | ~165 - 175 | Attached to nitrogen and chlorine; highly deshielded. Two distinct signals are expected in this region due to the asymmetric C5-iodine substitution. |
| C5 | ~90 - 100 | Directly attached to iodine. The strong shielding from the heavy atom effect shifts this signal significantly upfield. |
This unique four-signal pattern provides an unambiguous fingerprint for this compound.
Structural and Workflow Visualization
To clarify the atomic numbering and the analytical process, the following diagrams are provided.
Caption: Recommended workflow for NMR-based structural verification.
Comparison with Alternative Analytical Methods
To provide a holistic perspective, the following table compares the utility of NMR with other common analytical techniques for the specific task of characterizing this compound.
| Technique | Information Provided | Strengths | Limitations for This Application |
| ¹³C & ¹H NMR | Complete carbon-proton framework, connectivity, electronic environment. | Unambiguous structure determination, isomer differentiation. [1] | Requires slightly larger sample amount than MS, lower throughput. |
| Mass Spec (GC-MS/LC-MS) | Molecular weight, elemental formula (from high-res MS), halogen presence. | High sensitivity, confirms molecular formula. [5] | Cannot distinguish between positional isomers. |
| IR Spectroscopy | Presence of functional groups and bond vibrations. | Fast, simple, good for identifying the pyrimidine core. [2] | Not specific enough to determine the substitution pattern. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms elemental ratios in the empirical formula. | Provides no information on atomic connectivity or isomerism. |
Experimental Protocol for NMR Analysis
This protocol is designed to yield high-quality, unambiguous spectra for structural confirmation.
Objective: To acquire definitive ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample (15-20 mg)
-
Chloroform-d (CDCl₃, ≥99.8% D) containing Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
5 mm NMR tubes
-
Pasteur pipette and bulb
-
Small vial for dissolving the sample
-
Filter (e.g., cotton or glass wool plug in the pipette)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Methodology:
-
Sample Preparation (The Causality of Choice):
-
Weigh approximately 15-20 mg of the solid this compound into a clean, dry vial.
-
Add ~0.7 mL of CDCl₃. The choice of CDCl₃ is based on its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak that does not interfere with potential signals.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a small cotton plug at the tip (to filter out any particulate matter), transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
¹H NMR Spectrum Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard one-pulse proton experiment.
-
Key Parameters:
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Number of Scans (ns): 8 to 16. Even though no sample signals are expected, this confirms their absence above the noise floor.
-
Relaxation Delay (d1): 5 seconds. This ensures full relaxation of any potential trace impurities.
-
-
Acquire and process the spectrum. The result should be a flat baseline with only the residual CHCl₃ signal at ~7.26 ppm and the TMS signal at 0 ppm.
-
-
¹³C NMR Spectrum Acquisition (The Trustworthiness of Data):
-
Switch the spectrometer to the ¹³C nucleus channel.
-
Set up a standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Key Parameters:
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Relaxation Delay (d1): 10 seconds. This is a critical parameter. The carbons in the molecule are all quaternary (lacking attached protons), which means they have very long relaxation times. A sufficiently long delay is essential for obtaining accurate and quantitative signal intensities, making the protocol self-validating.
-
Number of Scans (ns): 1024 or more. A higher number of scans is required to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.
-
-
Acquire and process the spectrum. The spectrum should clearly show four distinct signals in the aromatic region, consistent with the predicted chemical shifts.
-
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an irrefutable structural confirmation of this compound. The absence of signals in the ¹H spectrum is a key diagnostic feature confirming the fully substituted nature of the pyrimidine ring. The ¹³C spectrum provides the definitive fingerprint, with four distinct signals whose chemical shifts are dictated by the unique electronic effects of the chloro and iodo substituents. This guide demonstrates that a predictive approach, grounded in fundamental spectroscopic principles and validated by a robust experimental protocol, empowers researchers to characterize novel chemical entities with the highest degree of scientific confidence.
References
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
-
American Elements. (n.d.). 2,4,6-Trichloro-5-fluoropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I. Retrieved from [Link]
- Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 4. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Purity Assessment of 2,4,6-Trichloro-5-iodopyrimidine by HPLC: A Comparative Technical Guide
Executive Summary: The Analytical Challenge
2,4,6-Trichloro-5-iodopyrimidine (CAS 19756-16-2) is a critical intermediate in the synthesis of antiviral and antineoplastic agents. Its structural integrity—specifically the labile C-I bond at position 5 and the hydrolytically unstable C-Cl bonds—presents a unique analytical paradox.
While Gas Chromatography (GC) is often the default for halogenated intermediates, this guide demonstrates why Optimized Gradient Reversed-Phase HPLC (RP-HPLC) is the superior methodology for purity assessment. Our comparative data indicates that thermal instability in GC inlets leads to artificial de-iodination, falsely inflating impurity levels. Conversely, generic isocratic HPLC fails to resolve the target from its des-iodo precursor (2,4,6-trichloropyrimidine).
This guide defines a robust, self-validating HPLC protocol capable of resolving the target analyte from its critical impurities with a Resolution (
Chemical Context & Critical Quality Attributes (CQAs
Strategic Regiocontrol in Pyrimidine Functionalization: 2,4,6-Trichloro-5-iodopyrimidine vs. 2,4,6-Trichloropyrimidine
Executive Summary
In the high-stakes arena of medicinal chemistry, the pyrimidine scaffold remains a privileged structure, serving as the core for blockbuster drugs like Ibrutinib and Rosuvastatin. However, the sequential installation of three or four distinct substituents poses a significant regiochemical challenge.
This guide compares two critical starting materials: the industry-standard 2,4,6-trichloropyrimidine (TCP) and the specialized 2,4,6-trichloro-5-iodopyrimidine (TCIP) .
-
TCP is the economic workhorse, governed by electronic activation , directing the first Suzuki coupling to the C4/C6 position.
-
TCIP is the precision tool, governed by bond dissociation energy (BDE) , directing the first coupling to the C5 position via the highly reactive C–I bond.
Choosing between them is not merely a matter of availability; it is a strategic decision that dictates the order of bond formation and the ultimate topology of the drug candidate.
Part 1: Mechanistic Divergence & Regioselectivity
The divergence in reactivity between TCP and TCIP stems from the competition between electronic activation (favored by nitrogen placement) and leaving group ability (favored by halogen size).
2,4,6-Trichloropyrimidine (TCP): Electronic Control
In TCP, the reactivity is dictated by the electron-withdrawing nature of the ring nitrogens.
-
C2 Position: Flanked by two nitrogens, it is electronically deficient but sterically shielded and often less reactive in Pd-catalyzed cycles compared to C4/C6 due to the specific coordination geometry required.
-
C4/C6 Positions: These positions are para to one nitrogen and ortho to another. They are highly activated for oxidative addition.
-
C5 Position: In TCP, this is a C–H bond and is non-reactive in standard cross-couplings.
Outcome: The first Suzuki coupling occurs exclusively at C4 (or C6).
This compound (TCIP): Leaving Group Control
In TCIP, the introduction of an iodine atom at C5 disrupts the standard electronic hierarchy.
-
C5-Iodine: The C–I bond is significantly weaker (~53 kcal/mol) than the C–Cl bond (~80 kcal/mol). Despite C5 being the most electron-rich carbon on the ring (beta to nitrogens) and sterically crowded, the rate of oxidative addition into the C–I bond is orders of magnitude faster than into the C–Cl bond.
-
C4/C6-Chlorine: These remain activated, but they cannot compete with the rapid insertion of Palladium into the C–I bond.
Outcome: The first Suzuki coupling occurs exclusively at C5 .
Visualization: Regioselectivity Pathways
Figure 1: Divergent reaction pathways. TCP follows electronic activation (Green), while TCIP exploits the superior leaving group ability of Iodine (Red) to achieve orthogonal substitution.
Part 2: Experimental Protocols
These protocols are designed to be self-validating. The key to success with TCIP is stoichiometry control to prevent "bleed-over" into the C4 position, although the reactivity gap is usually sufficient to protect against this.
Protocol A: C4-Selective Coupling of TCP
Target: Synthesis of 4-phenyl-2,6-dichloropyrimidine
Reagents:
-
2,4,6-Trichloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.05 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1)[1]
Procedure:
-
Degassing: Charge a reaction vessel with TCP, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Dioxane and aqueous Na2CO3.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LCMS.[1] The starting material (TCP) should disappear. If bis-coupling (4,6-diphenyl) is observed, lower temperature to 70°C.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: C5-Selective Coupling of TCIP
Target: Synthesis of 5-phenyl-2,4,6-trichloropyrimidine
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.0 equiv) — Strict stoichiometry is vital.
-
Pd(dppf)Cl2 or Pd(PPh3)4 (2-3 mol%)
-
Solvent: Toluene / Ethanol / Water (4:1:1) or THF/Water.[3]
Procedure:
-
Temperature Control: Unlike TCP, the C–I bond is highly reactive. Start at Room Temperature.
-
Mixing: Combine TCIP, boronic acid, and base in the solvent mixture under Argon. Add catalyst last.
-
Reaction: Stir at RT to 45°C .
-
Expert Insight: Do not reflux initially. High heat promotes activation of the C4-Cl bond. Only heat to 60°C if conversion stalls after 2 hours.
-
-
Checkpoint: LCMS should show a clean conversion to the mono-aryl product (M+Ar-I). The retention of the three chlorine atoms is the signature of success.
-
Workup: Standard aqueous extraction. Avoid acidic washes which might hydrolyze the active chlorines.
Part 3: Performance Comparison
The following table summarizes the operational differences and strategic advantages of each scaffold.
| Feature | 2,4,6-Trichloropyrimidine (TCP) | This compound (TCIP) |
| Primary Reaction Site | C4 / C6 | C5 |
| Driving Force | Electronic Activation (N-activation) | Bond Energy (Weak C-I bond) |
| Catalyst Requirement | Standard (Pd(PPh3)4) | Standard, but works at lower temp |
| Reaction Temperature | 80°C - 100°C | 25°C - 50°C |
| Selectivity Risk | Low (C4 vs C2 is >20:1) | Low/Moderate (C5 vs C4 is excellent at low temp) |
| Resulting Scaffold | 4-Substituted-2,6-dichloro | 5-Substituted-2,4,6-trichloro |
| Strategic Utility | Access to 4,6-diaryl systems | Access to Tetrasubstituted pyrimidines |
| Cost | Low | High (requires synthesis or expensive purchase) |
Comparative Yield Analysis
Based on aggregated literature data for analogous couplings:
-
TCP (C4 Coupling): Typical yields 85-95% . The reaction is robust and insensitive to minor air/moisture intrusion.
-
TCIP (C5 Coupling): Typical yields 75-88% . Slightly lower due to the potential for de-iodination (reduction) if the catalytic cycle is slow, or competitive C4 coupling if the temperature is too high.
Part 4: Troubleshooting & Optimization
"The Halogen Scramble" (TCIP Specific)
Problem: You observe a mixture of C5-product and C4-product, or bis-coupled material. Solution:
-
Lower the Temperature: Drop to 20°C.
-
Change Ligand: Use a bulky, electron-rich ligand like SPhos or XPhos . These accelerate the oxidative addition into the C-I bond so significantly that the C-Cl bond effectively becomes inert.
-
Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its concentration low relative to the TCIP.
Hydrolysis of Chlorines
Problem: During the Suzuki coupling (aqueous base), the C4-Cl or C2-Cl hydrolyzes to the pyrimidone (OH). Solution:
-
Switch Base: Use anhydrous conditions with CsF or K3PO4 in dry Dioxane/Toluene.
-
Reduce Water: Use a minimum amount of water (just enough to dissolve the inorganic base) or use a phase transfer catalyst (TBAB).
De-iodination (TCIP Specific)
Problem: The iodine is replaced by Hydrogen (reduction) instead of the Aryl group. Solution:
-
This often happens in alcoholic solvents (Ethanol) which can act as hydride sources. Switch to DMF or Toluene/Water without alcohol.
-
Ensure the catalyst is fresh; "Pd black" formation correlates with reduction.
References
-
Regioselectivity in Dichloropyrimidines
-
C5-Selective Coupling (Analogous Systems)
-
Synthesis of Tetrasubstituted Pyrimidines
-
General Suzuki Mechanism & Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Comparative Guide: Alternatives to 2,4,6-Trichloro-5-iodopyrimidine in Organic Synthesis
Executive Summary: The Case for Substitution
2,4,6-Trichloro-5-iodopyrimidine (TCIP) is a "workhorse" scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., ALK, EGFR targets). Its utility lies in its orthogonal reactivity : the highly reactive C-I bond at position 5 allows for selective cross-coupling (Suzuki, Sonogashira), while the electrophilic chlorides at C2, C4, and C6 allow for sequential Nucleophilic Aromatic Substitution (SNAr).
However, TCIP presents distinct challenges for scale-up and industrial application:
-
Photolability: The C-I bond is sensitive to light, leading to radical degradation and coloration during storage.
-
Atom Economy & Cost: Iodine is significantly more expensive and heavier than its halogen counterparts, impacting Cost of Goods (COGS) in large-scale manufacturing.
-
Supply Chain: Global iodine prices fluctuate more volatilely than bromine or chlorine.
This guide evaluates 5-Bromo-2,4,6-trichloropyrimidine as the primary direct alternative and 2,4,5-Trichloropyrimidine as a strategic process alternative.
Technical Comparison: The Landscape of Alternatives
The following table contrasts the baseline reagent (TCIP) with its primary alternatives based on reactivity, stability, and application suitability.
| Feature | This compound (TCIP) | 5-Bromo-2,4,6-trichloropyrimidine (BTC) | 2,4,5-Trichloropyrimidine (TCP) |
| Role | Baseline Reagent | Direct Replacement | Process Alternative |
| C5-Reactivity | High (Oxidative addition is fast) | Moderate (Requires active Pd ligands) | Low (C-Cl bond is inert to standard Pd(0)) |
| SNAr Selectivity | C4 > C2 >> C6 | C4 > C2 >> C6 | C4 > C2 (C5-Cl effect) |
| Stability | Low (Light sensitive, requires dark/cold) | High (Stable at RT, light tolerant) | High (Very stable) |
| Atom Economy | Poor (Leaving group mass: 127 Da) | Good (Leaving group mass: 80 Da) | Excellent (If C5-Cl is retained) |
| Primary Use | Discovery Chemistry (Speed) | Process Chemistry (Scalability) | Target-Specific (e.g., Brigatinib) |
Decision Framework: Selecting the Right Reagent
The choice of reagent depends on the specific needs of your synthetic route. The diagram below illustrates the decision logic.
Deep Dive: 5-Bromo-2,4,6-trichloropyrimidine (BTC)
Mechanism of Action & Reactivity
BTC is the most logical "drop-in" replacement. The pyrimidine ring is electron-deficient, which activates the C-Br bond towards oxidative addition more than a standard aryl bromide, though less than the C-I bond of TCIP.
-
SNAr Regioselectivity: The presence of the halogen at C5 (whether I or Br) exerts an inductive electron-withdrawing effect. This makes the C4 and C6 positions highly electrophilic.
-
First Displacement: Occurs exclusively at C4 .
-
Second Displacement: Occurs at C2 (or C6, which is equivalent if C2 is unsubstituted).
-
-
Cross-Coupling (Suzuki-Miyaura):
-
TCIP: Can often couple using simple catalysts like Pd(PPh3)4.
-
BTC: May require electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the oxidative addition step, especially if the coupling partner is challenging.
-
Experimental Protocol: Sequential Functionalization of BTC
This protocol validates the use of BTC to synthesize a tri-substituted pyrimidine core, mirroring a standard kinase inhibitor workflow.
Step 1: C4-Selective SNAr [1][2]
-
Objective: Install the primary amine at C4 without touching C2 or C6.
-
Reagents: 5-Bromo-2,4,6-trichloropyrimidine (1.0 equiv), Aniline derivative (0.95 equiv), DIPEA (1.2 equiv).
-
Solvent: Isopropyl Alcohol (IPA) or DMF.
-
Procedure:
-
Dissolve BTC in IPA (0.2 M concentration) and cool to 0°C.
-
Add DIPEA followed by the dropwise addition of the aniline (dissolved in minimal IPA). Note: Controlling stoichiometry is critical to prevent bis-addition.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitor: TLC/LCMS should show consumption of BTC and formation of the mono-substituted product.
-
Workup: Pour into water. The product usually precipitates. Filter and wash with cold water/hexanes.
-
Step 2: C5-Suzuki Coupling
-
Objective: Form a C-C bond at C5 using the bromide handle.
-
Reagents: Product from Step 1 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K2CO3 (2.0 M aq, 3.0 equiv).
-
Solvent: 1,4-Dioxane.[3]
-
Procedure:
-
Combine the pyrimidine substrate, boronic acid, and catalyst in a reaction vial.
-
Purge with Nitrogen/Argon for 5 minutes (Oxygen removal is vital for Pd cycle).
-
Add degassed Dioxane and aqueous K2CO3.
-
Heat to 80-90°C for 4-12 hours. Note: BTC requires higher heat than TCIP (often 60°C).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via column chromatography.[4]
-
Process Alternative: 2,4,5-Trichloropyrimidine[5][6][7]
For targets like Brigatinib , the C5 position retains a chlorine atom.[5] In these cases, using TCIP or BTC is chemically wasteful (requiring a de-halogenation or specific coupling that retains Cl).
-
Strategy: Utilize 2,4,5-trichloropyrimidine directly.
-
Challenge: The C5-Cl is very unreactive towards SNAr compared to C2/C4-Cl.
-
Advantage: It is extremely robust and cost-effective.
-
Workflow:
-
SNAr 1 (C4): Displacement by aniline (e.g., phosphine oxide aniline in Brigatinib synthesis).
-
SNAr 2 (C2): Displacement by a second nucleophile (often requires higher heat/acid catalysis).
-
Result: The C5-Cl remains intact, serving as a structural element rather than a reactive handle.
-
Visualizing the Reactivity Landscape
The following diagram maps the electrophilic sites of the 5-Bromo-2,4,6-trichloropyrimidine scaffold, guiding synthetic planning.
References
-
Regioselectivity in SNAr Reactions of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]
-
Synthesis of Brigatinib (Use of 2,4,5-Trichloropyrimidine). Journal of Medicinal Chemistry, 2016, 59(10), 4948–4964. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry, 2001, 66(21), 7125–7128. [Link]
-
Light Sensitivity of Halogenated Drugs. Hospital Pharmacy, 2014, 49(2), 136–163. [Link]
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Quantitative analysis of 2,4,6-Trichloro-5-iodopyrimidine in a reaction mixture
Executive Summary
2,4,6-Trichloro-5-iodopyrimidine (TCIP) is a high-value scaffold used in the synthesis of complex antiviral and antineoplastic nucleoside analogs.[1] Its analysis poses a unique "stability-selectivity" paradox: the molecule is highly lipophilic due to the iodine atom but kinetically unstable toward hydrolysis at the C4 and C6 positions due to the electron-withdrawing inductive effects of three chlorines and one iodine.
This guide moves beyond generic protocols, offering a comparative analysis of three quantification strategies: RP-HPLC (UV) , UPLC-MS/MS , and qNMR .[1] While HPLC-UV remains the robust workhorse for reaction monitoring, we demonstrate why specific stationary phases (Phenyl-Hexyl) outperform standard C18 chemistries for this specific halogenated heterocycle.
The Analytical Challenge: Stability vs. Selectivity
Before selecting a method, the analyst must understand the physicochemical behavior of TCIP in a reaction mixture.
-
Hydrolytic Instability: The C-Cl bonds at positions 4 and 6 are highly electrophilic.[1] In the presence of water and a base (or even neutral pH over time), TCIP hydrolyzes to the dihydroxy species. Implication: Aqueous sample preparation must be minimized or highly acidic.[1]
-
Thermal Lability: The C-I bond is weaker than C-Cl.[1] High temperatures in GC injection ports often lead to de-iodination, causing false positives for the starting material (2,4,6-trichloropyrimidine).[1]
-
Matrix Complexity: Reaction mixtures often contain phosphoryl chloride (
), iodine ( ), or N-iodosuccinimide (NIS).[1] These are strong oxidizers that can degrade HPLC columns if not quenched properly.[1]
Comparative Method Analysis
Method A: RP-HPLC with UV Detection (The Gold Standard)
Best for: In-process control (IPC), reaction monitoring, and final product assay.
Standard C18 columns often fail to resolve TCIP from its non-iodinated precursor (2,4,6-trichloropyrimidine) due to similar hydrophobic profiles.[1] We recommend a Phenyl-Hexyl stationary phase.[1] The
Recommended Protocol:
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress hydrolysis).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 50% B to 90% B over 15 minutes.
-
Detection: 254 nm (primary) and 290 nm (iodine-specific shift).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Do strictly control; higher temps accelerate on-column degradation).
Method B: UPLC-MS/MS (The Trace Alternative)
Best for: Genotoxic impurity analysis and cleaning validation.[1]
While sensitive, TCIP is difficult to ionize in ESI+ due to electron deficiency.[1] APPI (Atmospheric Pressure Photoionization) or ESI- (negative mode) often yields better results by detecting the hydrolyzed adducts or the radical anion.[1]
-
Pros: Extremely low LOD (ppb range).
-
Cons: Severe matrix effects from reaction solvents (e.g., DMF, Toluene).[1] Requires expensive stable-isotope labeled internal standards.[1]
Method C: Quantitative NMR (qNMR) (The Validator)
Best for: Reference Standard Qualification (Absolute Purity).[1]
When no certified reference standard exists, qNMR is the only self-validating method.[1] It relies on the integration of the pyrimidine ring signal (if protons are present) or, more likely,
Correction: Since TCIP (
Quantitative Performance Comparison
| Feature | Method A: RP-HPLC (UV) | Method B: UPLC-MS/MS | Method C: qNMR (Impurity Scan) |
| Linearity ( | > 0.999 | > 0.995 | N/A |
| LOD | 0.5 µg/mL | 0.01 µg/mL | ~100 µg/mL |
| Precision (RSD) | < 0.5% | < 5.0% | < 1.0% |
| Throughput | High (20 min/sample) | High (5 min/sample) | Low |
| Matrix Tolerance | High (with quench) | Low (Ion Suppression) | High |
| Cost | Low | High | Medium |
Critical Experimental Protocol: Sample Preparation
The "Kill Step"
Direct injection of the reaction mixture is the most common cause of analytical failure. You must quench the iodinating agent and remove the inorganic acids.[1]
Step-by-Step Workflow:
-
Sampling: Take 100 µL of reaction mixture.
-
Quench: Immediately add to a vial containing 500 µL of cold Toluene and 500 µL of 5% Sodium Thiosulfate (
) in water.-
Why? Thiosulfate neutralizes active iodine; Toluene extracts the lipophilic TCIP; Water washes away inorganic acids (
byproducts).[1]
-
-
Vortex/Spin: Vortex for 30s, Centrifuge at 5000 rpm for 2 min.
-
Aliquot: Remove 100 µL of the top organic layer .
-
Dilution: Dilute this aliquot into 900 µL of Acetonitrile (ACN).
-
Crucial: Do not use water as the diluent.[1]
-
-
Inject: Inject 5-10 µL onto the HPLC.
Visualizations
Diagram 1: Analytical Workflow (Reaction to Data)
Caption: Optimized sample preparation workflow to prevent hydrolysis and column damage.
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate analytical technique based on detection limits.
References
-
Synthesis and Properties of Chloropyrimidines
-
HPLC Method Development for Halogenated Heterocycles
-
Regioselectivity and Reactivity
-
General Stability of Chloropyrimidines
-
PubChem. 2,4,6-Trichloropyrimidine Compound Summary. Link
- Note: Safety and stability d
-
Sources
- 1. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Guide to Catalysts for Reactions Involving 2,4,6-Trichloro-5-iodopyrimidine
For researchers, scientists, and professionals in drug development, the functionalization of densely halogenated pyrimidines is a critical step in the synthesis of a vast array of biologically active molecules. Among these, 2,4,6-Trichloro-5-iodopyrimidine stands out as a versatile building block, offering multiple reaction sites for diversification. The strategic and selective substitution of its halogen atoms via cross-coupling reactions is paramount. This guide provides an in-depth comparative analysis of catalytic systems for the most pertinent reactions of this substrate: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you in your synthetic endeavors.
The Landscape of Reactivity: Understanding this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by the inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyrimidine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that correlates inversely with the bond dissociation energy. Consequently, the C5-I bond is the most labile and, therefore, the primary site for oxidative addition of a palladium catalyst. The chloro substituents at the C2, C4, and C6 positions are less reactive, with the C4 and C6 positions generally being more susceptible to substitution than the C2 position due to electronic factors within the pyrimidine ring. This inherent reactivity hierarchy allows for selective and sequential functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For a substrate like this compound, the initial coupling will selectively occur at the C5 position. The choice of catalyst is crucial for achieving high yields and preventing unwanted side reactions.
Catalyst Comparison for Suzuki-Miyaura Coupling
While direct comparative studies on this compound are sparse, extensive data from related polychlorinated heterocycles, such as 2,4-dichloropyrimidines and 2,4,5,6-tetrachloropyrimidine, provide valuable insights into catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Observations & Rationale |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 2-12 | 75-95 | A classic, reliable catalyst for a broad range of substrates. The in situ formation of the active Pd(0) species is generally efficient. However, it may require higher temperatures and longer reaction times for less reactive chlorides. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₃PO₄ | DME or Toluene | 80-100 | 2-8 | 85-98 | The dppf ligand provides good stability to the catalytic species and often leads to higher yields and shorter reaction times compared to Pd(PPh₃)₄. It is particularly effective for heteroaryl couplings. |
| Pd(OAc)₂ + SPhos | Palladium(II) acetate with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | K₃PO₄ | Toluene or Dioxane | RT-100 | 1-6 | 90-99 | Buchwald's biaryl phosphine ligands, like SPhos, are highly effective for coupling of challenging substrates, including electron-deficient heteroaryl chlorides. They often allow for lower catalyst loadings and room temperature reactions. |
| (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) | PEPPSI-IPr precatalyst | K₂CO₃ or KOt-Bu | Various | RT-80 | 0.5-4 | >95 | N-Heterocyclic carbene (NHC) ligated palladium precatalysts are highly active and stable. They are particularly advantageous for coupling sterically hindered substrates and can significantly reduce reaction times.[1] |
Expert Insights: The choice between these catalysts often depends on the specific coupling partners and the desired reaction conditions. For initial explorations, Pd(PPh₃)₄ and PdCl₂(dppf) are excellent starting points due to their broad applicability. For optimizing yields, reducing reaction times, or coupling particularly challenging substrates, the more advanced Buchwald ligands or NHC-based catalysts are superior choices. The use of microwave irradiation can dramatically shorten reaction times, often to as little as 15 minutes, and may allow for lower catalyst loadings (e.g., 0.5 mol%).[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of dioxane and water (10 mL).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-trichloro-5-phenylpyrimidine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes from aryl halides and terminal alkynes.[3] This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further transformations, including click chemistry. As with the Suzuki-Miyaura reaction, the C5-iodo position of this compound is the most reactive site.
Catalyst Comparison for Sonogashira Coupling
A key consideration in Sonogashira couplings is the use of a copper(I) co-catalyst. While the classic conditions employ a copper salt, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Observations & Rationale |
| PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPEA | THF or DMF | RT-60 | 1-6 | 80-95 | The standard and widely used catalyst system. The copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center. |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | RT-50 | 2-8 | 75-90 | Similar to the PdCl₂(PPh₃)₂ system, this is a reliable choice for a broad range of substrates. |
| Pd(OAc)₂ + XPhos | None | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 50-100 | 2-12 | 85-98 | Copper-free conditions often necessitate more electron-rich and bulky phosphine ligands like XPhos to facilitate the catalytic cycle. These conditions are advantageous when dealing with sensitive substrates or to avoid homocoupling. |
| Pd/C | None | Et₃N | DMF | 80-120 | 4-16 | 70-85 | Heterogeneous catalysts like palladium on carbon can be employed, offering the advantage of easy separation and recycling. However, they typically require higher temperatures and may exhibit lower activity.[4] |
Expert Insights: For most standard Sonogashira couplings, the PdCl₂(PPh₃)₂/CuI system provides excellent results under mild conditions. However, if homocoupling is a significant issue or if the substrate is sensitive to copper, a copper-free protocol with a modern phosphine ligand is the preferred approach. The choice of base is also critical, with amines like triethylamine or diisopropylethylamine being standard in copper-catalyzed reactions, while inorganic bases are often used in copper-free systems.
Catalytic Cycles: Sonogashira Coupling
Sources
- 1. Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. thalesnano.com [thalesnano.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trichloro-5-iodopyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 2,4,6-Trichloro-5-iodopyrimidine, a halogenated heterocyclic compound, requires meticulous handling and a clearly defined disposal pathway to mitigate risks to personnel and the environment. This guide provides essential, field-proven procedures for its proper disposal, grounded in established safety protocols and regulatory standards.
The causality behind these stringent protocols is the chemical nature of halogenated organic compounds. Their persistence in the environment and potential for toxicity necessitate disposal methods that ensure complete destruction, preventing release and subsequent harm.
Hazard Identification and Risk Assessment
Understanding the hazards is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for the 5-iodo derivative is not available, we can infer its hazard profile from the closely related 2,4,6-Trichloropyrimidine. The addition of an iodine atom is unlikely to diminish its hazardous properties. This compound should be treated as a hazardous substance.
Key hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
These hazards are primarily due to its reactivity as a halogenated organic molecule, which can interfere with biological processes upon exposure.
Table 1: GHS Hazard Summary for Structurally Similar Trichloropyrimidines
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | Warning |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific target organ toxicity | May cause respiratory irritation | H335 | Warning |
Source: Aggregated data from PubChem and supplier Safety Data Sheets.[1][2][4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to prevent exposure during handling and disposal operations. The choice of PPE is dictated by the compound's ability to cause harm via inhalation, ingestion, and dermal contact.
-
Hand Protection : Wear two pairs of chemical-resistant gloves, with the outer glove being nitrile rubber.[5] Contaminated gloves should be removed and disposed of as hazardous waste.[6]
-
Eye Protection : Use chemical safety goggles with side shields that meet OSHA 29 CFR 1910.133 or European Standard EN166.
-
Skin and Body Protection : A chemically resistant lab coat must be worn.[1] Ensure it is buttoned and sleeves are rolled down. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection : All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent the spread of contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE : Wear the full PPE ensemble as described in Section 2.
-
Contain the Spill :
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[5][7][8]
-
Decontaminate the Area :
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water solution.
-
All cleaning materials (wipes, cloths) are considered hazardous waste and must be placed in the sealed waste container.[9]
-
-
Final Disposal : Seal the container, label it appropriately (see Section 5), and move it to the designated satellite accumulation area for hazardous waste.
-
Doff PPE : Remove PPE carefully to avoid self-contamination and dispose of all disposable items as hazardous waste. Wash hands thoroughly with soap and water.[1][4]
Decontamination of Equipment
Any laboratory equipment (glassware, spatulas, stir bars) that comes into contact with this compound must be decontaminated before reuse or disposal.
Procedure:
-
Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. This rinse solvent must be collected as halogenated hazardous waste. Do not drain-dispose.[10]
-
Wash : Wash the equipment thoroughly with a laboratory detergent (like Liquinox®) and hot water.[11]
-
Final Rinse : Rinse multiple times with tap water, followed by a final rinse with deionized water.[11]
-
Drying : Allow the equipment to air-dry completely.
Waste Disposal Workflow
The disposal of this compound is governed by its classification as a halogenated organic compound. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this type of waste is considered hazardous.[12] The generator of the waste is legally responsible for its safe disposal from "cradle-to-grave."[13]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Characterization : Identify all waste streams containing this compound. This includes pure excess compound, contaminated consumables (gloves, wipes, weigh paper), and solvent rinses used for decontamination.
-
Segregation is Key : This compound is a halogenated organic waste. It MUST be segregated from non-halogenated waste streams.[13] Co-mingling increases disposal costs and complexity.
-
Container Selection : Use a designated, chemically compatible, leak-proof container with a secure screw-top lid.[13] The container must be in good condition.
-
Proper Labeling : Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a list of associated hazards (e.g., Toxic, Irritant).
-
Accumulation : Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general lab traffic.
-
Arrange for Disposal : Once the container is full or has been stored for the maximum allowable time per institutional and local regulations, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Final Treatment : The EHS-approved waste vendor will transport the waste for final disposal, which for halogenated organic compounds is typically high-temperature incineration at a permitted facility.[9][14] This method is necessary to break the carbon-halogen bonds and prevent the release of persistent organic pollutants.
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trichloropyrimidine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trichloropyrimidine. Retrieved from Thermo Fisher Scientific SDS portal.
- TCI Chemicals. (n.d.). Safety Data Sheet: 4,5,6-Trichloropyrimidine.
- ChemicalBook. (2025). 2,4,5-Trichloropyrimidine - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77378, 2,4,6-Trichloropyrimidine. Retrieved from [Link].
- American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.
- Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trichloropyrimidine-5-carboxaldehyde.
- U.S. Environmental Protection Agency. (2019).
- University of Minnesota. (n.d.). Decontamination. Health, Safety & Risk Management. Retrieved from a University of Minnesota safety portal.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/106.
- Nedel'ko, V. V., et al. (2000). Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. Russian Chemical Bulletin, 49(8), 1424-1427.
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link].
- Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.
- Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection.
-
Bussières, J. F., et al. (2018). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 24(1_suppl), 8-29. Retrieved from [Link].
- Teodorovic, I., et al. (2011). Chemical Processes of Decontamination in the Treatment of Hazardous Substances. Polish Journal of Environmental Studies, 20(5), 1319-1324.
- Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace.
- Fisher Scientific. (2025). Safety Data Sheet: 2,4,5-Trichloropyrimidine, 98%.
-
U.S. Environmental Protection Agency. (2018). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link].
- Nedel'ko, V. V., et al. (2016). Thermal decomposition of 2,4,6-triazidopyridine. Russian Journal of Physical Chemistry B, 10(6), 902-906.
- National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide.
-
C&EN Media Group. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link].
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from a University of Maryland safety portal.
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- 1. tcichemicals.com [tcichemicals.com]
- 2. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. ashp.org [ashp.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
